Bosentan-d4
描述
属性
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-77-6 | |
| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Bosentan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Bosentan-d4, a deuterated analog of the endothelin receptor antagonist Bosentan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical and Physical Properties
This compound is a synthetic, deuterated version of Bosentan, where four hydrogen atoms on the hydroxyethoxy side chain have been replaced with deuterium. This isotopic substitution is primarily intended to modify the drug's metabolic profile for pharmacokinetic studies. The fundamental chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | [1] |
| Synonyms | Actelion-d4, Tracleer-d4 | [1] |
| CAS Number | 1065472-77-6 | [1][2] |
| Molecular Formula | C₂₇H₂₅D₄N₅O₆S | |
| Molecular Weight | 555.64 g/mol | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in methanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, and ethanol. Slightly soluble in water. | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) |
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound.
Storage Conditions: For long-term storage, it is recommended to store this compound at -20°C or under refrigeration (2-8°C). It should be shipped under ambient conditions.
Chemical Stability: While specific forced degradation studies on this compound are not readily available in the public domain, studies on non-deuterated Bosentan provide valuable insights into its potential degradation pathways. Deuteration at the specified positions is not expected to significantly alter the molecule's susceptibility to chemical degradation under hydrolytic, oxidative, or photolytic stress.
A study on an extemporaneously compounded oral suspension of Bosentan (6.25 mg/mL) demonstrated that the suspension retained at least 94% of the initial concentration for 31 days when stored in light-resistant bottles at both refrigerated (4-8°C) and controlled room temperatures (21-26°C). No significant degradation products were observed via HPLC analysis during this period.
Forced degradation studies on Bosentan have shown that it is unstable in acidic, alkaline, and oxidative conditions. Degradation primarily occurs through the hydrolysis of the sulfonamide and ether linkages, as well as dehydration of the primary alcohol group. The drug was found to be stable under neutral aqueous conditions, dry heat, and photolysis.
Experimental Protocols
Stability Indicating HPLC Method for Bosentan
This method can be adapted for the analysis of this compound to assess its stability.
-
Objective: To quantify the concentration of the active pharmaceutical ingredient (API) and detect any degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5) and organic solvents (e.g., methanol, acetonitrile).
-
Detection: UV detection at a wavelength determined by the absorption maximum of Bosentan.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare sample solutions from the stability study at various time points.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time and peak area of the API are used for identification and quantification.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Stability Definition: Chemical stability is often defined as the retention of at least 90% of the initial concentration of the intact drug.
In Vitro Metabolic Stability Assessment
This protocol provides a general framework for evaluating the metabolic stability of deuterated compounds like this compound.
-
Objective: To determine the rate of metabolism of this compound in a liver microsome model.
-
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
This compound and its non-deuterated counterpart
-
Acetonitrile (for quenching the reaction)
-
-
Procedure:
-
Incubate this compound with HLMs in the presence of the NADPH regenerating system at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the t½ of this compound with its non-deuterated analog to determine the effect of deuteration on metabolic stability.
-
Mechanism of Action and Signaling Pathway
Bosentan is a dual endothelin receptor antagonist (ERA), meaning it blocks both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a key role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of ET-1 to its receptors, Bosentan prevents vasoconstriction and smooth muscle cell proliferation, leading to a decrease in pulmonary vascular resistance.
Below is a diagram illustrating the signaling pathway affected by Bosentan.
Caption: Bosentan's dual antagonism of ETₐ and ETₑ receptors.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for assessing the chemical stability of this compound.
Caption: General workflow for a this compound chemical stability study.
References
Synthesis of Deuterated Bosentan: A Technical Guide for Drug Development Professionals
Introduction: Bosentan, a dual endothelin receptor antagonist, is a crucial therapeutic agent for pulmonary arterial hypertension. The strategic incorporation of deuterium (B1214612) into the Bosentan molecule can offer significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, serving as a valuable internal standard for bioanalytical assays. This technical guide provides an in-depth overview of a feasible synthetic pathway for deuterated Bosentan, specifically focusing on the introduction of deuterium in the ethylene (B1197577) glycol moiety. This document is intended for researchers, scientists, and drug development professionals.
Proposed Synthesis Pathway for Deuterated Bosentan (Bosentan-d4)
The most direct and cost-effective approach to introduce deuterium into the Bosentan molecule is by utilizing a deuterated ethylene glycol precursor. This strategy minimizes the number of synthetic steps involving deuterium, thereby maximizing isotopic purity and reducing overall costs. The proposed pathway involves a two-step process starting from commercially available deuterated ethylene glycol.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Bosentan Precursor)
This protocol is adapted from established literature for the synthesis of the non-deuterated precursor.
Materials:
-
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185)
-
4-(tert-butyl)benzenesulfonamide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and 4-(tert-butyl)benzenesulfonamide (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[1]
-
Heat the reaction mixture to 100-105 °C with stirring and maintain for 3-4 hours.[1]
-
Monitor the reaction progress by HPLC.
-
After completion, cool the solution to 20-25 °C.[1]
-
Collect the precipitated solid by filtration and wash with water (2 x 350 mL).[1]
-
Transfer the solid to a mortar, add water (800 mL) and concentrated hydrochloric acid (50 mL), and stir for 30 minutes.[1]
-
Collect the solid by filtration and wash sequentially with water (2 x 200 mL) and acetone (2 x 175 mL).
-
Dry the solid under reduced pressure at 40±2 °C for 16-24 hours to yield the title compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~100% | |
| Purity (HPLC) | High |
Synthesis of Deuterated Bosentan (this compound)
This proposed protocol is an adaptation of methods used for the synthesis of non-deuterated Bosentan, utilizing a deuterated precursor.
Materials:
-
Ethylene-d4-glycol (HOCD₂CD₂OH)
-
Sodium metal (Na) or other suitable base (e.g., potassium tert-butoxide, potassium carbonate)
-
p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
-
Anhydrous solvent (e.g., Ethylene-d4-glycol itself, or an inert high-boiling solvent)
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Preparation of Deuterated Sodium Ethylene Glycolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in portions to an excess of ethylene-d4-glycol at a controlled temperature. The reaction is exothermic and produces hydrogen gas. Alternatively, a less hazardous base like potassium tert-butoxide or potassium carbonate can be used.
-
Coupling Reaction: To the freshly prepared solution of deuterated sodium ethylene glycolate, add p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
-
Heat the reaction mixture to approximately 110°C and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable chromatographic technique (TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water.
-
Acidify the mixture with hydrochloric acid to precipitate the crude deuterated Bosentan.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Anticipated Quantitative Data (based on non-deuterated synthesis):
| Parameter | Anticipated Value | Reference (for non-deuterated) |
| Yield | 76-92% | |
| Purity (HPLC) | >98% |
Mechanism of Action of Bosentan: Endothelin Receptor Antagonism
Bosentan exerts its therapeutic effect by acting as a competitive antagonist at both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a key role in the pathophysiology of pulmonary arterial hypertension.
Signaling Pathway of Endothelin-1 and Inhibition by Bosentan:
Caption: Bosentan blocks ET-A and ET-B receptors.
By binding to ET-A and ET-B receptors on vascular smooth muscle cells, ET-1 triggers a signaling cascade through Gq/11 proteins, leading to increased intracellular calcium and subsequent vasoconstriction and proliferation. Bosentan competitively inhibits this binding, leading to vasodilation and a reduction in pulmonary vascular resistance. ET-B receptors on endothelial cells are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide (NO) and prostacyclin (PGI₂). While Bosentan also blocks these receptors, its predominant effect is the antagonism of the vasoconstrictive ET-A receptors.
Conclusion
The synthesis of deuterated Bosentan, specifically this compound, is a viable and valuable endeavor for advancing DMPK studies. The proposed synthetic pathway, leveraging commercially available deuterated ethylene glycol, offers an efficient route to this important analytical standard. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the development and application of deuterated Bosentan in their drug discovery and development programs. Careful adaptation and optimization of the reaction conditions will be necessary to achieve high yields and purity on a laboratory scale.
References
Bosentan: A Comprehensive Technical Guide on its Role as a Dual Endothelin Receptor Antagonist
Introduction
Bosentan (B193191) is an orally active, competitive dual endothelin (ET) receptor antagonist utilized primarily in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] The pathophysiology of PAH is significantly influenced by the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1), which is found in elevated concentrations in the plasma and lung tissue of PAH patients.[2] ET-1 mediates deleterious effects such as vasoconstriction, fibrosis, vascular hypertrophy, and smooth muscle cell proliferation.[1] Bosentan mitigates these effects by blocking the binding of ET-1 to both of its receptor subtypes, ETA and ETB, leading to vasodilation, reduced pulmonary vascular resistance, and improved clinical outcomes for patients.
Mechanism of Action
Endothelin-1 exerts its physiological effects through two distinct G-protein coupled receptor subtypes, ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells. When activated by ET-1, these receptors mediate potent vasoconstriction and stimulate the proliferation of smooth muscle cells, contributing to vascular remodeling.
-
ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, mediates the clearance of circulating ET-1. ETB receptors on smooth muscle cells, similar to ETA receptors, contribute to vasoconstriction.
Bosentan is a non-peptide antagonist that competitively blocks both ETA and ETB receptors, with a slightly higher affinity for the ETA subtype. By inhibiting these receptors, bosentan prevents the downstream signaling cascades initiated by ET-1. The primary therapeutic effect is the blockade of ETA receptors, which leads to a significant reduction in vasoconstriction and inhibits the proliferative processes that contribute to vascular remodeling in PAH.
While the blockade of endothelial ETB receptors can decrease ET-1 clearance and potentially reduce the release of vasodilators, the dominant effect of bosentan's dual antagonism is a net vasodilation and reduction in pulmonary arterial pressure, largely driven by the potent inhibition of the ETA receptor-mediated pathways.
Signaling Pathways
The binding of ET-1 to its receptors initiates a cascade of intracellular events. The diagrams below illustrate the normal ET-1 signaling pathway and the mechanism by which bosentan interferes with it.
Caption: Endothelin-1 (ET-1) Signaling Pathway.
Caption: Bosentan's Dual Endothelin Receptor Antagonism.
Quantitative Data
Pharmacological Profile
Bosentan's affinity for both endothelin receptor subtypes has been characterized in competitive binding studies.
Table 1: Bosentan Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Kd) | Reference |
|---|---|---|
| ETA | 12.5 nM |
| ETB | 1.1 µM (1100 nM) | |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity.
Pharmacokinetic Properties
The pharmacokinetic profile of bosentan has been established in healthy subjects and patients with PAH.
Table 2: Key Pharmacokinetic Parameters of Bosentan
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | ~50% | |
| Time to Peak Plasma Conc. | ~3 hours | |
| Protein Binding | ~98% (mainly to albumin) | |
| Terminal Half-life | ~5.4 hours | |
| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | |
| Active Metabolite | Ro 48-5033 (contributes 10-20% of activity) |
| Elimination | Biliary excretion following metabolism | |
Clinical Efficacy in Pulmonary Arterial Hypertension
Multiple randomized controlled trials have demonstrated the efficacy of bosentan in treating PAH. A meta-analysis of seven trials provided pooled estimates of its effects compared to placebo.
Table 3: Summary of Bosentan Clinical Efficacy Data (Meta-analysis vs. Placebo)
| Efficacy Endpoint | Treatment Effect | Confidence Interval (95% CI) | p-value | Reference |
|---|---|---|---|---|
| 6-Minute Walk Distance (6MWD) | +46.19 meters | 21.20 to 71.19 | p = 2.9 × 10⁻⁵ | |
| Mean Pulmonary Arterial Pressure (mPAP) | -6.026 mmHg | -8.785 to -3.268 | p = 1.8 × 10⁻⁶ |
| Clinical Worsening | Odds Ratio: 0.252 | 0.140 to 0.454 | p = 4.6 × 10⁻⁷ | |
The EARLY study, focusing on patients with mildly symptomatic (WHO Functional Class II) PAH, showed that bosentan significantly reduced the increase in pulmonary vascular resistance compared to placebo.
Experimental Protocols
Key Experiment: Endothelin Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like bosentan for ETA or ETB receptors.
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of bosentan for endothelin receptors.
Materials:
-
Cell Source: A cell line expressing a high density of endothelin receptors (e.g., A10 rat smooth muscle cells) or membranes from tissues known to express the receptors (e.g., human pulmonary artery).
-
Radioligand: A high-affinity radiolabeled endothelin, typically [¹²⁵I]-ET-1.
-
Test Compound: Bosentan, dissolved and serially diluted.
-
Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration System: A 96-well microtiter filtration plate with glass fiber or PVDF membranes and a cell harvester or vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: To quantify radioactivity.
Methodology:
-
Membrane/Cell Preparation: Homogenize tissues or culture and harvest cells to prepare a membrane suspension containing the endothelin receptors.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-ET-1) and a constant amount of the receptor preparation to each well.
-
Competitive Binding: Add varying concentrations of unlabeled bosentan to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the bosentan concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of bosentan that inhibits 50% of specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Safety and Drug Interactions
The primary safety concern with bosentan is potential hepatotoxicity, manifesting as elevated liver aminotransferases. Regular monthly monitoring of liver function is recommended. Other common side effects include headache, flushing, leg edema, and anemia.
Bosentan is a substrate and an inducer of cytochrome P450 enzymes CYP2C9 and CYP3A4. This leads to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors like ketoconazole (B1673606) can double bosentan exposure. Conversely, bosentan can decrease the plasma concentrations of drugs metabolized by these enzymes, such as simvastatin (B1681759) and warfarin. Concomitant use with cyclosporine A and glibenclamide is contraindicated or not recommended due to increased risks of adverse effects.
References
The Pharmacokinetics and Metabolism of Bosentan in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Bosentan (B193191), a dual endothelin receptor antagonist. The information presented herein is curated from a range of scientific literature and regulatory documents to support researchers and professionals in the field of drug development.
Introduction to Bosentan
Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. By blocking the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1), Bosentan elicits vasodilation and is utilized in the treatment of pulmonary arterial hypertension (PAH). Understanding its pharmacokinetic and metabolic profile in preclinical species is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans.
Pharmacokinetic Profile in Preclinical Species
Bosentan exhibits significant interspecies differences in its pharmacokinetic properties. A summary of key pharmacokinetic parameters following oral and intravenous administration in various preclinical models is presented below.
Table 1: Oral Pharmacokinetic Parameters of Bosentan in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | t1/2 (h) | Reference |
| Rat | 100 | ~1500 | ~4 | - | - | ~6 | [1] |
| Dog | - | - | - | - | - | - | - |
| Rabbit | - | - | - | - | - | - | - |
| Mouse | - | - | - | - | - | - | - |
Data for Dog, Rabbit, and Mouse were not sufficiently available in the public domain to populate a comprehensive table.
Table 2: Intravenous Pharmacokinetic Parameters of Bosentan in Preclinical Models
| Species | Dose (mg/kg) | Vd (L/kg) | CL (mL/min/kg) | t1/2 (h) | Reference |
| Rat | - | - | - | - | - |
| Dog | - | - | 1.5 | - | [2] |
| Rabbit | - | - | 70 | - | [2] |
| Mouse | - | - | - | - | - |
Vd: Volume of Distribution; CL: Clearance; t1/2: Half-life. Data for Rat and Mouse were not sufficiently available in the public domain to populate a comprehensive table. A study in healthy human volunteers showed a Vd of approximately 0.2 L/kg and a clearance of around 6 L/hr following intravenous administration[3].
Metabolism of Bosentan
Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. The main metabolic pathways are hydroxylation and O-demethylation.
Metabolic Pathways
The metabolism of Bosentan results in the formation of three main metabolites:
-
Ro 48-5033: The primary, pharmacologically active metabolite, formed by hydroxylation of the tert-butyl group of Bosentan. It may contribute approximately 10-20% of the total activity of the parent compound.[4]
-
Ro 47-8634: An inactive metabolite resulting from O-demethylation of the methoxy-phenoxy group.
-
Ro 64-1056: A minor, inactive metabolite that undergoes both hydroxylation and O-demethylation.
A novel metabolic pathway has also been identified, involving the further metabolism of Ro 47-8634 to a metabolite designated as M4.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Applications of Bosentan
Introduction
Bosentan is an orally active, competitive dual endothelin receptor antagonist (ERA) utilized primarily for the management of pulmonary arterial hypertension (PAH).[1][2][3][4][5] As the first approved agent in its class, Bosentan marked a significant advancement in the treatment of PAH by targeting a key pathophysiological pathway. Patients with PAH exhibit elevated plasma and lung tissue levels of endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor and smooth muscle cell mitogen. By blocking the action of ET-1, Bosentan addresses the vasoconstriction, vascular remodeling, and fibrosis that characterize the disease. Its therapeutic applications have been established through numerous clinical trials, primarily for improving exercise capacity and delaying clinical worsening in PAH patients. Additionally, it is used to reduce the number of new digital ulcers in patients with systemic sclerosis. This guide provides a detailed overview of Bosentan's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols that have substantiated its use.
Mechanism of Action
Bosentan exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 to both endothelin-A (ET-A) and endothelin-B (ET-B) receptors on vascular endothelium and smooth muscle cells.
-
ET-A Receptor Blockade : ET-A receptors are predominantly located on vascular smooth muscle cells. Their activation by ET-1 mediates potent vasoconstriction and stimulates the proliferation of smooth muscle cells, fibrosis, and hypertrophy. Bosentan's antagonism of ET-A receptors leads to a reduction in these effects, resulting in vasodilation and a decrease in pulmonary vascular resistance.
-
ET-B Receptor Blockade : The role of ET-B receptors is more complex. They are found on both smooth muscle cells, where they can mediate vasoconstriction, and on endothelial cells, where their activation promotes the clearance of ET-1 and the release of vasodilators such as nitric oxide and prostacyclin. While blocking the vasodilatory effects of endothelial ET-B receptors might seem counterintuitive, the predominant therapeutic effect of Bosentan is driven by its potent inhibition of the ET-A receptor-mediated vasoconstriction and proliferative signaling.
The net effect of this dual receptor blockade is a significant decrease in pulmonary arterial pressure and vascular resistance, which alleviates the strain on the right ventricle and improves cardiac output.
Pharmacokinetics and Metabolism
Bosentan's pharmacokinetic profile requires twice-daily dosing to maintain therapeutic concentrations. It is primarily metabolized by the liver, a fact that underlies its most significant adverse effect, hepatotoxicity.
Table 1: Key Pharmacokinetic Parameters of Bosentan
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~50% in healthy subjects | |
| Time to Peak Plasma Conc. | 3-5 hours | |
| Plasma Protein Binding | >98% (mainly to albumin) | |
| Metabolism | Hepatic, via CYP2C9 and CYP3A4 | |
| Active Metabolite | Ro 48-5033 (contributes ~20% of effect) | |
| Elimination Half-life | ~5.4 hours in healthy adults |
| Excretion | Primarily biliary excretion of metabolites | |
Bosentan is a substrate of CYP2C9 and CYP3A4 and also induces these enzymes, which can lead to numerous drug-drug interactions. Co-administration with inhibitors of these enzymes, like ketoconazole, can increase Bosentan exposure, while inducers can decrease its concentration. Notably, its use is contraindicated with cyclosporine A, which significantly increases Bosentan plasma levels, and with glyburide, due to an increased risk of elevated liver aminotransferases.
Therapeutic Applications
Pulmonary Arterial Hypertension (PAH)
Bosentan is indicated for the treatment of PAH (WHO Group 1) in adult and pediatric patients aged 3 years and older to improve exercise ability and decrease the rate of clinical worsening. Studies have predominantly included patients with WHO Functional Class II-IV symptoms.
Clinical Efficacy Data
The efficacy of Bosentan in PAH has been demonstrated in several key randomized controlled trials (RCTs). A meta-analysis of these trials confirmed significant improvements across multiple efficacy endpoints compared to placebo.
Table 2: Summary of Efficacy Data from Placebo-Controlled Trials in PAH
| Endpoint | Bosentan Treatment Effect | p-value | Reference |
|---|---|---|---|
| 6-Minute Walk Distance (6MWD) | +46.19 meters (Weighted Mean Difference) | <0.0001 | |
| Clinical Worsening | 75% reduction (Odds Ratio: 0.252) | <0.0001 | |
| Mean Pulmonary Arterial Pressure (mPAP) | -6.03 mmHg (Weighted Mean Difference) | <0.0001 | |
| WHO Functional Class Amelioration | 65% improvement (Odds Ratio: 1.650) | 0.031 |
| Pulmonary Vascular Resistance (PVR) (EARLY Study) | -22.6% vs. Placebo | <0.0001 | |
Experimental Protocol: The BREATHE-1 Trial
The Bosentan Randomized Trial of Endothelin Antagonist Therapy for Pulmonary Hypertension (BREATHE-1) was a pivotal study that established the efficacy of Bosentan.
-
Study Design : A multi-center, double-blind, placebo-controlled, parallel-group study.
-
Patient Population : 213 patients with PAH (primary or associated with connective tissue disease) of WHO Functional Class III or IV.
-
Intervention : Patients were randomized to receive placebo or Bosentan 62.5 mg twice daily for 4 weeks, followed by a target dose of either 125 mg or 250 mg twice daily for at least 12 weeks.
-
Primary Endpoint : Change from baseline in 6-minute walk distance (6MWD) at week 16.
-
Secondary Endpoints : Time to clinical worsening, change in Borg dyspnea index, and change in WHO Functional Class.
-
Key Results : The study met its primary endpoint, showing a mean placebo-corrected increase in 6MWD of 44 meters for the combined Bosentan groups. Bosentan also significantly delayed the time to clinical worsening and improved the dyspnea score and functional class.
Digital Ulcers in Systemic Sclerosis (SSc)
Bosentan is also used to reduce the number of new digital ulcers in patients with systemic sclerosis. Digital ulcers are painful, ischemic lesions that cause significant morbidity in this patient population.
Clinical Efficacy Data
The RAPIDS-2 trial was a key study demonstrating Bosentan's efficacy in this indication.
Table 3: Efficacy Data from the RAPIDS-2 Trial for Digital Ulcers
| Endpoint (at 24 weeks) | Placebo Group | Bosentan Group | Treatment Effect | p-value | Reference |
|---|---|---|---|---|---|
| Mean Number of New Digital Ulcers | 2.7 ± 0.3 | 1.9 ± 0.2 | 30% reduction | 0.04 |
| Time to Healing of Cardinal Ulcer | No significant difference | No significant difference | N/A | 0.63 | |
The results indicate that while Bosentan does not accelerate the healing of existing ulcers, it is effective in preventing the formation of new ones.
Experimental Protocol: The RAPIDS-2 Trial
-
Study Design : A randomized, double-blind, placebo-controlled trial conducted at 41 centers.
-
Patient Population : 188 patients with systemic sclerosis who had at least one active digital ulcer.
-
Intervention : Patients were randomized to receive Bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily for 20 weeks) or a matching placebo.
-
Primary Endpoint : The number of new digital ulcers from baseline to week 24.
-
Key Results : The study demonstrated a statistically significant 30% reduction in the mean number of new digital ulcers in the Bosentan group compared to placebo. The effect was more pronounced in patients with a higher number of digital ulcers at baseline.
Safety and Tolerability
The use of Bosentan requires careful patient monitoring due to a significant risk of adverse events, particularly hepatotoxicity.
Table 4: Common and Serious Adverse Events Associated with Bosentan
| Adverse Event Category | Specific Events | Frequency/Risk | Reference |
|---|---|---|---|
| Very Common (>10%) | Headache, Elevated Liver Transaminases, Edema | >10% of patients | |
| Common (1-10%) | Anemia, Hypersensitivity reactions, Flushing, Hypotension, Nasal congestion, Diarrhea | 1-10% of patients | |
| Serious (Boxed Warning) | Hepatotoxicity (Elevated Aminotransferases) | Requires monthly liver function monitoring. Incidence of elevated LFTs is higher than placebo. | |
| Serious (Boxed Warning) | Teratogenicity (Embryo-fetal toxicity) | Contraindicated in pregnancy. Requires a negative pregnancy test prior to and monthly during treatment. |
| Other Significant Events | Fluid Retention/Edema, Decreased Hemoglobin, Decreased Sperm Count | Can lead to edema, anemia. | |
Due to the risks of hepatotoxicity and teratogenicity, Bosentan is available in the U.S. only through a restricted distribution program (Risk Evaluation and Mitigation Strategy - REMS).
Bosentan remains a cornerstone therapy for pulmonary arterial hypertension and a valuable option for preventing digital ulcers in systemic sclerosis. Its mechanism as a dual endothelin receptor antagonist directly targets the underlying pathophysiology of elevated endothelin-1 levels. The extensive body of evidence from well-designed clinical trials has clearly defined its efficacy in improving exercise capacity, hemodynamics, and clinical outcomes in PAH, and in reducing the incidence of new digital ulcers. However, its use is tempered by a significant safety profile, necessitating rigorous monitoring for liver toxicity and strict precautions to prevent pregnancy. For researchers and drug development professionals, Bosentan serves as a foundational molecule in the ERA class, with ongoing research focusing on combination therapies and the development of next-generation antagonists with improved safety profiles.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Bosentan-d4 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Bosentan-d4 powder. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for characterization, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is the deuterated form of Bosentan, a dual endothelin receptor antagonist. It is primarily utilized as an internal standard in pharmacokinetic studies and for the quantitative analysis of Bosentan in biological matrices by mass spectrometry.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for accurate differentiation from the non-labeled drug without significantly altering its chemical properties. Understanding the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and application in a laboratory setting.
Physical and Chemical Properties
This compound is a white to off-white powder.[2] Its fundamental properties are summarized in the tables below.
Chemical Identity
| Property | Value | Reference(s) |
| Chemical Name | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | [3][4] |
| CAS Number | 1065472-77-6 | [3] |
| Chemical Formula | C₂₇H₂₅D₄N₅O₆S | |
| Molecular Weight | 555.64 g/mol | |
| Isotopic Purity | ≥98% |
Physicochemical Characteristics
| Property | Value | Notes and Reference(s) |
| Appearance | White to off-white powder | |
| Melting Point | ~111.0-117.0 °C | This is the melting point for Bosentan monohydrate; a specific melting point for this compound is not readily available but is expected to be very similar. |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, and Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | The solubility of the non-deuterated form in aqueous solutions is pH-dependent: 0.1 mg/100 mL at pH 1.1 and 4.0; 0.2 mg/100 mL at pH 5.0; and 43 mg/100 mL at pH 7.5. |
| Stability | Store at 2-8°C for long-term storage. Shipped at ambient temperature. | While deuterated compounds are generally stable, they are susceptible to degradation from temperature, light, and humidity, similar to their non-deuterated counterparts. It is recommended to store the powder in a dry place, protected from light. |
Mechanism of Action: Endothelin Receptor Antagonism
Bosentan functions as a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. ET-1 is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells leads to narrowing of the blood vessels. The role of ET-B receptors is more complex, with their activation on smooth muscle cells also causing vasoconstriction, while activation on endothelial cells can lead to vasodilation through the release of nitric oxide and prostacyclin. By blocking both receptor types, Bosentan leads to an overall decrease in pulmonary vascular resistance.
References
Bosentan-d4 CAS number and molecular formula
This technical guide provides a comprehensive overview of Bosentan-d4, a deuterated analog of the dual endothelin receptor antagonist Bosentan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.
Core Compound Information
This compound is a stable, isotopically labeled form of Bosentan, primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, enabling precise quantification of Bosentan in biological matrices by mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1065472-77-6 | [1][2][3] |
| Molecular Formula | C₂₇H₂₅D₄N₅O₆S | [1][4] |
| Molecular Weight | 555.64 g/mol | |
| Synonyms | Actelion-d4; Ro 47-0203-d4; Tracleer-d4 | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in Methanol, Chloroform, Ethanol | |
| Storage | 2-8 °C |
Mechanism of Action of Bosentan
Bosentan is a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A receptor. In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 mediate vasoconstriction and proliferative signaling.
By blocking ET-A receptors on vascular smooth muscle cells, Bosentan inhibits vasoconstriction and cellular proliferation. The blockade of ET-B receptors has a more complex role; while it can prevent some ET-1-mediated vasoconstriction, it also interferes with the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. The net effect of this dual antagonism is a reduction in pulmonary vascular resistance and blood pressure.
Pharmacokinetic Profile of Bosentan
Bosentan is orally administered and undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. It has a terminal elimination half-life of approximately 5 hours in healthy adults.
Table 2: Pharmacokinetic Parameters of Bosentan in Adults
| Parameter | Value | Reference |
| Bioavailability | ~50% | |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | |
| Protein Binding | >98% (mainly to albumin) | |
| Elimination Half-life (t½) | ~5.4 hours | |
| Metabolism | Hepatic (CYP2C9, CYP3A4) | |
| Elimination | Biliary excretion |
Clinical Efficacy of Bosentan in PAH
Clinical trials have demonstrated the efficacy of Bosentan in improving exercise capacity and hemodynamic parameters in patients with pulmonary arterial hypertension.
Table 3: Summary of Bosentan Efficacy in PAH (Meta-analysis Data)
| Outcome Measure | Result (Bosentan vs. Placebo) | p-value | Reference |
| 6-Minute Walk Distance (6MWD) | Significant increase (WMD: 46.19m) | 2.9 × 10⁻⁵ | |
| Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction (WMD: -6.026 mmHg) | 1.8 × 10⁻⁶ | |
| Clinical Worsening | Significantly lower (OR: 0.252) | 4.6 × 10⁻⁷ | |
| WHO Functional Class Amelioration | Higher (OR: 1.650) | 0.031 | |
| WMD: Weighted Mean Difference; OR: Odds Ratio |
Experimental Protocols
This compound is crucial for the accurate quantification of Bosentan in biological samples. Below is a generalized experimental protocol for its use as an internal standard in a plasma bioequivalence study using RP-HPLC.
Protocol: Quantification of Bosentan in Human Plasma using RP-HPLC with this compound Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Bosentan (1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Bosentan stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 150–2400 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm or mass spectrometry.
-
Injection Volume: A defined volume of the reconstituted sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Bosentan to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Solubility Profile of Bosentan-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Bosentan-d4, a deuterated analog of the endothelin receptor antagonist Bosentan, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) like this compound is a critical parameter in drug development, influencing formulation design, bioavailability, and purification strategies. This document compiles available quantitative data, details experimental protocols for solubility determination, and provides visual representations of key experimental and logical workflows.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the solubility of its non-deuterated counterpart, Bosentan, can serve as a strong proxy due to the minimal impact of deuterium (B1214612) substitution on this physicochemical property. The following table summarizes the available quantitative and qualitative solubility data for Bosentan and this compound.
| Organic Solvent | Compound | Solubility | Data Type |
| Dimethylformamide (DMF) | Bosentan | ~20 mg/mL[1][2] | Quantitative |
| Dimethyl Sulfoxide (DMSO) | Bosentan | ~12 mg/mL[1][2] | Quantitative |
| Ethanol | Bosentan | ~11 mg/mL[1] | Quantitative |
| Acetone | Bosentan | Freely Soluble | Qualitative |
| Dichloromethane | Bosentan | Freely Soluble | Qualitative |
| Acetonitrile | Bosentan | Freely Soluble | Qualitative |
| Chloroform | Bosentan | Freely Soluble | Qualitative |
| Ethyl Acetate | Bosentan | Soluble | Qualitative |
| Methanol | Bosentan | Slightly Soluble | Qualitative |
| Isopropanol | Bosentan | Slightly Soluble | Qualitative |
| Methanol | This compound | Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Qualitative |
| Chloroform | This compound | Soluble | Qualitative |
| Ethanol | This compound | Soluble | Qualitative |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample. The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below outlines these logical relationships.
Caption: Factors influencing the solubility of this compound.
References
A Technical Guide to the Isotopic Purity and Labeling Efficiency of Bosentan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Bosentan-d4, a deuterated analog of the dual endothelin receptor antagonist, Bosentan. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative analytical applications.
Introduction to this compound
Bosentan is a competitive antagonist of endothelin-1 (B181129) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. By blocking these receptors, Bosentan leads to vasodilation and is primarily used in the treatment of pulmonary arterial hypertension.[1] this compound is a stable isotope-labeled version of Bosentan, where four hydrogen atoms on the hydroxyethoxy side chain have been replaced with deuterium.[2] This modification results in a molecule that is chemically identical to Bosentan but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Bosentan in biological matrices.[3] The use of a deuterated internal standard like this compound allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise measurements.
Data Presentation: Isotopic Purity and Chemical Purity
The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically determined by mass spectrometry, which can resolve the different isotopologues (d0, d1, d2, d3, and d4). The labeling efficiency refers to the percentage of the deuterated species (d4) in the mixture.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Mass Shift (vs. d0) | Representative Abundance (%) |
| Bosentan-d0 | 0 | < 0.1 |
| Bosentan-d1 | +1 | < 0.5 |
| Bosentan-d2 | +2 | < 1.0 |
| Bosentan-d3 | +3 | < 2.0 |
| This compound | +4 | > 96.5 |
Note: This data is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.
Table 2: Chemical Purity of this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | > 95%[4] |
| Isotopic Enrichment | ≥ 99% (sum of d1-d4 forms) |
Experimental Protocols
The determination of isotopic purity and labeling efficiency of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry.
Objective: To quantify the relative abundance of each isotopologue (d0-d4) of Bosentan.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
Materials:
-
This compound sample
-
Bosentan (unlabeled) reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.
-
Prepare a similar concentration working solution of the unlabeled Bosentan reference standard.
-
-
LC Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution of Bosentan as a sharp peak.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS in high-resolution mode
-
Mass Range: m/z 500-600
-
Data Acquisition: Acquire data for both the unlabeled Bosentan and the this compound samples.
-
-
Data Analysis:
-
Extract the mass spectra for the chromatographic peaks of both unlabeled Bosentan and this compound.
-
For the unlabeled Bosentan, determine the natural isotopic abundance of the M+1, M+2, etc., peaks.
-
For the this compound sample, identify the ion cluster corresponding to the protonated molecules [M+H]+ for each isotopologue (d0 to d4).
-
Correct the observed intensities of the isotopologue peaks in the this compound spectrum for the natural isotopic contributions from the unlabeled compound.
-
Calculate the relative abundance of each isotopologue by normalizing the corrected peak intensities to the total intensity of the cluster.
-
Labeling Efficiency Determination by Proton Nuclear Magnetic Resonance (¹H-NMR)
This protocol describes the use of ¹H-NMR to determine the percentage of residual, non-deuterated Bosentan, which provides an indication of the labeling efficiency.
Objective: To quantify the amount of residual protons at the deuterated positions.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard with a known concentration (optional, for quantitative NMR)
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a known volume of deuterated solvent.
-
If performing qNMR, add a known amount of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the small signals of residual protons.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons at the non-deuterated positions of the Bosentan molecule.
-
Identify and integrate any residual signals corresponding to the protons at the positions intended for deuteration on the hydroxyethoxy side chain.
-
Calculate the percentage of non-deuterated material by comparing the integral of the residual proton signals to the integrals of the protons at the non-deuterated positions. The labeling efficiency is then calculated as 100% minus the percentage of non-deuterated material.
-
Visualizations
Bosentan Mechanism of Action
Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on vascular smooth muscle and endothelial cells. This dual antagonism prevents vasoconstriction and smooth muscle cell proliferation.
Caption: Bosentan's dual antagonism of ET-A and ET-B receptors.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the logical flow of the experimental process for determining the isotopic purity of this compound.
References
Methodological & Application
Application Note: Quantification of Bosentan in Human Plasma using Bosentan-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bosentan in human plasma. Bosentan-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Bosentan.
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] By blocking both endothelin-A (ET-A) and endothelin-B (ET-B) receptors, Bosentan prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to a reduction in pulmonary vascular resistance.[1][2] Accurate quantification of Bosentan in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the overall reliability of the method.
Signaling Pathway of Bosentan
Caption: Mechanism of action of Bosentan.
Experimental Protocol
This protocol is a representative method synthesized from established procedures for the quantification of Bosentan in human plasma.
Materials and Reagents
-
Bosentan reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Bosentan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bosentan reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Bosentan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution in the same solvent.
Sample Preparation
Caption: Workflow for plasma sample preparation.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) with 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bosentan: m/z 551.9 → 201.9This compound: m/z 555.9 → 201.9 (representative) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Source Temperature | 500 °C |
Method Validation Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Bosentan using this compound as an internal standard, based on data reported in the literature.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Bosentan | 0.5 - 2000 | > 0.997 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Bosentan | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Bosentan in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of drug development and clinical pharmacology.
References
Application Notes and Protocols for Bosentan Quantification Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan (B193191) is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical prerequisite for achieving high-quality data in chromatographic analysis, as it aims to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. This document provides detailed application notes and protocols for the most common sample preparation techniques for Bosentan quantification: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources. The following table summarizes the quantitative performance characteristics of PPT, LLE, and SPE for Bosentan quantification based on published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | Generally lower and more variable | 106.2%[1] | >94%[2][3] |
| Matrix Effect | High potential for ion suppression/enhancement | Moderate | Minimal (<1.2% CV)[2][3] |
| Limit of Quantification (LOQ) | Typically higher due to matrix effects | 0.07 mg/L | 0.4 ng/mL |
| Linearity Range | Method-dependent | 1.0 - 5.0 µg/mL | 0.4 - 1600 ng/mL |
| Throughput | High | Moderate | Moderate to High (automatable) |
| Cost | Low | Low to Moderate | High |
| Solvent Consumption | Low | High | Low to Moderate |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput screening. However, it offers limited cleanup, potentially leading to significant matrix effects.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Precipitating solvent (e.g., acetonitrile (B52724), methanol)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Collection tubes or 96-well plates
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample. The 1:3 sample-to-solvent ratio is a common starting point and can be optimized.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and transfer it to a clean tube or well for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent if further concentration is needed.
References
- 1. Spectroscopic analysis of bosentan in biological samples after a liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Application Note and Protocol: Liquid-Liquid Extraction of Bosentan from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosentan (B193191) is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension.[1] Accurate quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the extraction of drugs like Bosentan from complex biological samples such as plasma and blood.[1][3] This method offers high recovery and clean extracts by partitioning the analyte of interest between an aqueous sample and an immiscible organic solvent. This application note provides a detailed protocol for the liquid-liquid extraction of Bosentan from biological matrices, along with comparative data from various validated methods.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. Bosentan, being a moderately lipophilic compound, can be efficiently extracted from the aqueous biological matrix into an organic solvent. The choice of solvent, pH of the aqueous phase, and the ratio of solvent to sample volume are critical parameters that influence the extraction efficiency.
Caption: Principle of Liquid-Liquid Extraction for Bosentan.
Experimental Protocols
This section details a general and a specific liquid-liquid extraction protocol for Bosentan from plasma, synthesized from multiple validated methods.
General Protocol:
-
Sample Preparation: Thaw frozen biological samples (e.g., plasma, serum) to room temperature. Vortex the samples to ensure homogeneity.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS), such as Losartan, to all samples, calibration standards, and quality control samples.[4]
-
Protein Precipitation (Optional but Recommended): For plasma or serum samples, an initial protein precipitation step can improve extraction efficiency and cleanliness of the extract. Add a precipitating agent like acetonitrile.
-
Liquid-Liquid Extraction:
-
Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate (B1210297), chloroform) to the sample.
-
Vortex or shake the mixture vigorously for a specified time (e.g., 10-15 minutes) to ensure thorough mixing and facilitate the transfer of Bosentan into the organic phase.
-
-
Phase Separation: Centrifuge the mixture at a high speed (e.g., 3000-5000 rpm) for a sufficient duration (e.g., 5-20 minutes) to achieve complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully aspirate the supernatant (organic layer) containing Bosentan and transfer it to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the analytical method (e.g., HPLC analysis) and vortex to dissolve the analyte completely.
-
Analysis: Inject the reconstituted sample into the analytical instrument (e.g., HPLC-UV, LC-MS/MS) for quantification.
Specific Protocol (using Ethyl Acetate):
This protocol is based on a validated HPLC method for the determination of Bosentan in rat plasma.
-
Pipette 0.25 mL of plasma into a centrifuge tube.
-
Add 3 mL of ethyl acetate to the centrifuge tube.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the sample for 20 minutes to separate the layers.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue with the mobile phase (e.g., a mixture of methanol (B129727) and water).
-
Inject an aliquot of the reconstituted sample for HPLC analysis.
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of Bosentan using liquid-liquid extraction and other methods.
| Parameter | Method 1 | Method 2 (DLLME) | Method 3 | Method 4 |
| Biological Matrix | Rat Plasma | Spiked Serum, Urine | Male Rabbit Plasma | Human Plasma |
| Extraction Method | LLE (Ethyl Acetate) | DLLME (Chloroform) | Protein Precipitation | LLE |
| Internal Standard | Losartan | Not specified | Etodoloac | Losartan |
| Linearity Range | 250-750 ng/mL | 1.0–5.0 μg/mL | 0.1-5 µg/0.5mL | 150–2400 ng/ml |
| Correlation Coeff. (r²) | Not specified | > 0.998 | 0.9999 | 0.999 |
| Recovery (%) | > 80% | 106.2% | 98.5 - 99.8% | > 93% |
| Limit of Detection (LOD) | Not specified | 0.07 mg/L | 0.1 µg/0.5mL | 50 ng/ml |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | 300 ng/ml |
| Analytical Technique | HPLC | UV-Vis Spectroscopy | RP-HPLC | RP-HPLC |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the liquid-liquid extraction workflow for Bosentan analysis.
Caption: LLE Workflow for Bosentan from Biological Samples.
References
- 1. HPLC method development for quantifying bosentan in rat plasma [wisdomlib.org]
- 2. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Chromatographic Conditions for the Separation of Bosentan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Bosentan. The methods outlined are suitable for the analysis of Bosentan in bulk drug substances, pharmaceutical formulations, and biological matrices.
Introduction
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension.[1] Accurate and reliable analytical methods are crucial for its quantification in various samples to ensure quality control, support pharmacokinetic studies, and monitor therapeutic drug levels. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the analysis of Bosentan.[2][3][4] This document summarizes validated chromatographic methods and provides detailed protocols for their implementation.
Chromatographic Methods for Bosentan Analysis
A variety of reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed and validated for the determination of Bosentan. The selection of the method depends on the sample matrix, desired sensitivity, and the purpose of the analysis (e.g., routine quality control, stability testing, or bioanalysis).
Data Summary
The following tables summarize the key chromatographic parameters from various validated methods for Bosentan analysis.
Table 1: Chromatographic Conditions for Bosentan in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil C18 (250 x 4.6 mm, 3.5 µm)[1] | C18 Column | Agilent XDB C18 (150 x 4.6 mm, 5 µm) | Inertsil C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Mixed phosphate (B84403) buffer (pH 6.8): Acetonitrile (B52724) (55:45 v/v) | Acetonitrile: 10 mM Ammonium acetate (B1210297) (pH 4.5) (70:30 v/v) | Methanol (B129727):Acetonitrile:Water (20:50:30 v/v/v) | Acetate buffer (pH 5.5): Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 265 nm | 272 nm | 230 nm |
| Linearity Range | 50 - 150 µg/mL | 5 - 70 ng/mL | 0.25 - 20 µg/mL | 5 - 150 µg/mL |
| Retention Time | 4.40 min | Not Specified | Not Specified | Not Specified |
Table 2: Chromatographic Conditions for Bosentan in Biological Fluids (Plasma)
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 Column (250 x 4.6 mm) | ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol with 0.1% formic acid (pH 6.4) | Phosphate buffer (pH 4.6): Acetonitrile (not specified ratio) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 270 nm | 273 nm |
| Linearity Range | 150 - 2400 ng/mL | Not Specified |
| Retention Time | 2.827 min | Not Specified |
| Internal Standard | Losartan | Etodolac |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Bosentan in Bulk and Tablet Dosage Form
This protocol is based on a validated stability-indicating method suitable for quantifying Bosentan in the presence of its degradation products.
1. Materials and Reagents
-
Bosentan reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Bosentan tablets
2. Chromatographic System
-
HPLC system with a UV detector
-
Inertsil C18 column (250 x 4.6 mm, 3.5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixed phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 6.8 with orthophosphoric acid. Mix the buffer with acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Bosentan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Weigh and powder 20 Bosentan tablets. Transfer a quantity of powder equivalent to 100 mg of Bosentan into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase.
4. Chromatographic Conditions
-
Column: Inertsil C18 (250 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Mixed phosphate buffer (pH 6.8): Acetonitrile (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Procedure Inject equal volumes of the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area for Bosentan.
6. Calculation Calculate the amount of Bosentan in the sample using the following formula:
Protocol 2: RP-HPLC Method for Determination of Bosentan in Human Plasma
This protocol describes a method for the quantification of Bosentan in plasma samples, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Bosentan reference standard
-
Losartan (Internal Standard)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Dichloromethane (B109758) (AR grade)
-
Water (HPLC grade)
-
Drug-free human plasma
2. Chromatographic System
-
HPLC system with a PDA detector
-
C18 column (250 x 4.6 mm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of methanol with 0.1% formic acid and adjust the pH to 6.4. Filter and degas.
-
Standard Stock Solution of Bosentan (100 µg/mL): Prepare in methanol.
-
Standard Stock Solution of Losartan (IS) (100 µg/mL): Prepare in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by spiking drug-free plasma with appropriate volumes of the Bosentan stock solution to achieve concentrations in the range of 150-2400 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard solution (Losartan, 100 µg/mL).
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 8,000 rpm.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm)
-
Mobile Phase: Methanol with 0.1% formic acid (pH 6.4)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
6. Data Analysis Construct a calibration curve by plotting the peak area ratio of Bosentan to the internal standard versus the concentration of Bosentan. Determine the concentration of Bosentan in the unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the general workflow and key relationships in the chromatographic analysis of Bosentan.
Caption: General workflow for the chromatographic analysis of Bosentan.
Caption: Key parameters influencing the chromatographic separation of Bosentan.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Estimation of Bosentan in Tablet Formulation by RP-HPLC [scirp.org]
- 4. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
Development of a Bioanalytical Method for Bosentan in Rat Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Bosentan (B193191) in rat plasma. The protocols detailed herein are based on established high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, ensuring robust and reliable results for pharmacokinetic studies and other drug development applications.
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2] Accurate determination of its concentration in biological matrices, such as rat plasma, is crucial for preclinical pharmacokinetic and toxicokinetic studies. This application note outlines two validated methods for this purpose: a highly sensitive LC-MS/MS method and a reliable HPLC method. The choice of method will depend on the specific requirements of the study, including the required sensitivity and available instrumentation.
Experimental Protocols
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of Bosentan in rat plasma.
2.1.1. Materials and Reagents
-
Bosentan reference standard
-
Ambrisentan (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (K2EDTA)
2.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Bosentan from plasma samples.[3][4]
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Add 30 µL of the internal standard solution (Ambrisentan, 2 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of ultrapure water.
-
Inject an aliquot of the final solution into the UPLC-MS/MS system.
2.1.3. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water with gradient elution.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bosentan: m/z 552 → 202
-
Ambrisentan (IS): m/z 379 → 347
-
Workflow for LC-MS/MS Sample Preparation
Caption: LC-MS/MS sample preparation workflow.
HPLC Method
This method provides a cost-effective alternative for the quantification of Bosentan when ultra-high sensitivity is not required.
2.2.1. Materials and Reagents
-
Bosentan reference standard
-
Losartan (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (B1210297) (ACS grade)
2.2.2. Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is employed for sample clean-up in this HPLC method.
-
To 0.2 mL of rat plasma in a centrifuge tube, add 0.1 mL of the internal standard solution (Losartan, 500 ng/mL).
-
Add 3 mL of ethyl acetate.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
2.2.3. Chromatographic Conditions
-
Chromatographic System: HPLC with UV detection
-
Column: Reverse phase C18 column
-
Mobile Phase: Methanol and water (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 225 nm
-
Run Time: 6 minutes
Workflow for HPLC Sample Preparation
Caption: HPLC sample preparation workflow.
Method Validation Parameters
A summary of the validation parameters for the developed methods is presented below.
LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 25 - 5,000 ng/mL (r² = 0.9984) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Accuracy | Within -3.3 to 14.4% of nominal values |
| Precision (Intra- and Inter-day) | Within 14.2% CV |
| Recovery | > 90.4% |
| Stability (Freeze-Thaw) | Stable for at least three cycles (-40°C to room temperature) |
| Stability (Bench-Top) | Stable for at least 2 hours at room temperature |
| Stability (Long-Term) | Stable for 30 days at -40°C |
HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 250 - 750 ng/mL |
| Accuracy | 85 - 115% |
| Precision (Intra- and Inter-day) | < 15% CV |
| Recovery | > 80% |
| Stability (Long-Term) | Stable for up to 30 days in frozen conditions |
Discussion
Both the LC-MS/MS and HPLC methods presented are suitable for the quantification of Bosentan in rat plasma. The LC-MS/MS method offers a wider linear range and higher sensitivity, making it ideal for studies requiring the detection of low concentrations of the analyte. The HPLC method, while less sensitive, is robust, cost-effective, and suitable for routine analysis where higher concentrations are expected.
The protein precipitation sample preparation for the LC-MS/MS method is rapid and straightforward, while the liquid-liquid extraction for the HPLC method provides a cleaner sample extract, which can be beneficial for the longevity of the HPLC column. The stability of Bosentan in rat plasma under various storage conditions has been demonstrated, ensuring the integrity of the samples during handling and storage.
Conclusion
The detailed protocols and validation data provided in this application note offer a solid foundation for researchers to implement a reliable bioanalytical method for Bosentan in rat plasma. The choice between the LC-MS/MS and HPLC methods should be based on the specific needs of the research, considering factors such as required sensitivity, sample throughput, and available resources.
Logical Relationship of Method Selection
References
- 1. HPLC method development for quantifying bosentan in rat plasma [wisdomlib.org]
- 2. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters [mdpi.com]
- 3. Simultaneous Determination of Bosentan, Glimepiride, HYBOS and M1 in Rat Plasma by UPLC-MS-MS and its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of Bosentan-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Bosentan-d4 as an internal standard in pharmacokinetic (PK) studies of bosentan (B193191). It includes detailed protocols for bioanalytical method validation and sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside data presentation and visualization of key processes.
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Accurate quantification of bosentan in biological matrices is crucial for its pharmacokinetic characterization, which informs dosing regimens and ensures therapeutic efficacy and safety[4][5]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound, with deuterium (B1214612) atoms replacing hydrogen atoms, is chemically and physically almost identical to bosentan, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the parent drug.
Data Presentation
The following tables summarize key data relevant to a typical pharmacokinetic study of bosentan and the validation of the bioanalytical method using this compound.
Table 1: Pharmacokinetic Parameters of Bosentan in Healthy Adults
| Parameter | Value | Units | Reference |
| Tmax (Time to Peak Plasma Concentration) | 3 - 5 | hours | |
| Cmax (Peak Plasma Concentration) | ~1000 | ng/mL | |
| t1/2 (Terminal Half-life) | 5.4 | hours | |
| Absolute Bioavailability | ~50 | % | |
| Volume of Distribution (Vd) | 30 | L | |
| Clearance (CL) | 17 | L/h | |
| Protein Binding (Albumin) | ~98 | % |
Data presented are approximate values and can vary based on the study population and design.
Table 2: Bioanalytical Method Validation Summary for Bosentan using this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.4 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to 10% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Freeze-Thaw Stability (3 cycles) | % Change within ±15% | < 7% |
| Short-Term Stability (24h, RT) | % Change within ±15% | < 5% |
| Long-Term Stability (-80°C, 3 months) | % Change within ±15% | < 10% |
Experimental Protocols
Protocol for a Pharmacokinetic Study
This protocol outlines a typical single-dose pharmacokinetic study of bosentan in healthy volunteers.
1.1. Study Design:
-
A single-center, open-label, single-dose study.
-
Enroll healthy adult volunteers (n=12).
-
Administer a single oral dose of 125 mg bosentan.
1.2. Sample Collection:
-
Collect blood samples in K2-EDTA tubes pre-dose (0 h) and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dose.
-
Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
1.3. Bioanalysis:
-
Analyze plasma samples for bosentan concentration using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 2).
1.4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis.
Protocol for Bioanalytical Method (LC-MS/MS)
This protocol describes the quantification of bosentan in human plasma using this compound.
2.1. Materials and Reagents:
-
Bosentan and this compound reference standards.
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Formic acid.
-
Human plasma (blank).
2.2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2.3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Bosentan: m/z 552.2 → 202.1
-
This compound: m/z 556.2 → 202.1
-
-
Data Analysis: Use appropriate software to integrate peak areas and calculate the analyte/internal standard peak area ratio. Quantify bosentan concentrations using a calibration curve prepared in blank plasma.
Visualizations
The following diagrams illustrate key aspects of the application of this compound in pharmacokinetic studies.
Caption: Workflow of a typical pharmacokinetic study.
Caption: Metabolic pathway of Bosentan.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 3. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Comparative Pharmacokinetics and Bioequivalence of 2 Formulations of Bosentan Dispersible Tablets in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bosentan-d4 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Bosentan-d4 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated internal standard (IS) for Bosentan (B193191), a dual endothelin receptor antagonist. Accurate quantification of the internal standard is critical for reliable pharmacokinetic and bioequivalence studies of Bosentan. The protocol outlines a Solid Phase Extraction (SPE) procedure for sample cleanup and provides optimized LC and MS/MS parameters for selective and precise detection.
Introduction
Bosentan is an oral medication used for the treatment of pulmonary arterial hypertension (PAH). During the bioanalysis of Bosentan in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to correct for variability in sample preparation and instrument response. This document provides a comprehensive protocol for the extraction and quantification of this compound, which is integral to the validated analysis of the parent drug, Bosentan. The method is designed to be selective, sensitive, and reproducible for use in clinical and preclinical research.
Experimental
-
This compound (Internal Standard)
-
Bosentan (Analyte for calibration curve)
-
Control Human Plasma (with K2-EDTA)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ortho-phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Waters Oasis HLB SPE Cartridges (e.g., 1 cm³, 30 mg)
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Sciex API 5000™, Waters Xevo TQ-XS, or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ)[1][2]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solution (IS Working Solution): Dilute the stock solution with 50:50 methanol/water to achieve a final concentration appropriate for spiking into plasma samples (e.g., 800 ng/mL).
-
Calibration Standards: Prepare a stock solution of Bosentan (1 mg/mL) in methanol. Perform serial dilutions to prepare working standards. Spike these into control human plasma to create calibration standards with concentrations ranging from approximately 0.4 to 1600 ng/mL for Bosentan.[1][3]
Liquid Chromatography Method
The chromatographic separation is achieved using a reversed-phase C18 column. The parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-0.6 min (90% B), 0.6-1.2 min (hold 90% B), 1.2-1.8 min (40% B) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes |
| Note: Gradient conditions are based on similar analyses and may require optimization.[2] |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for detection.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4500 V |
| Source Temperature | 325 °C |
| Nebulizer Gas | 20 psi |
| Drying Gas Flow | 4 L/min |
| Dwell Time | 100 ms |
Note: Source parameters are instrument-dependent and require optimization.
The following MRM transitions are monitored. The collision energy (CE) should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Bosentan | 552.6 | 311.5 | Optimized (e.g., 10 V) |
| This compound (IS) | 556.6 | 311.5 | Optimized (e.g., 10 V) |
| Note: The product ion for this compound is assumed to be the same as for Bosentan, as the fragmentation leading to m/z 311.5 is unlikely to involve the deuterated positions. This must be confirmed during method development. |
Sample Preparation Protocol: Solid Phase Extraction (SPE)
This protocol is designed for the extraction of Bosentan and this compound from human plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound IS working solution. For calibration standards and quality controls, add the appropriate concentration of Bosentan working standard. Vortex for 10 seconds.
-
Acidification: Add 400 µL of 1% ortho-phosphoric acid to the plasma mixture and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 30% methanol in water.
-
Drying: Dry the SPE cartridge under high vacuum for approximately 5 minutes.
-
Elution: Elute the analytes from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 60% Mobile Phase A, 40% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound from plasma.
Data Presentation
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 60 | 40 |
| 0.60 | 0.4 | 10 | 90 |
| 1.20 | 0.4 | 10 | 90 |
| 1.80 | 0.4 | 60 | 40 |
| 4.00 | 0.4 | 60 | 40 |
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | CE (V) |
| Bosentan | 552.6 | 311.5 | 100 | 10 |
| This compound (IS) | 556.6 | 311.5 | 100 | 10 |
| Collision Energy (CE) requires instrument-specific optimization. |
Conclusion
The described LC-MS/MS method provides a selective and robust protocol for the quantification of this compound in human plasma. The use of Solid Phase Extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development for setting up a validated bioanalytical method for Bosentan.
References
- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Bosentan in Plasma using Bosentan-d4 as an Internal Standard
Abstract
This application note provides a detailed protocol for the preparation and spiking of Bosentan-d4, a deuterated internal standard, into plasma samples for the quantitative bioanalysis of Bosentan (B193191). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This protocol outlines the preparation of stock and working solutions of this compound and the procedure for its addition to plasma samples prior to sample extraction and analysis.
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2] Accurate quantification of Bosentan in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS is a highly sensitive and selective method for this purpose.[2][3][4] To ensure the accuracy and precision of LC-MS/MS assays, an internal standard is employed to compensate for analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is the gold standard as it has nearly identical physicochemical properties to the analyte of interest, Bosentan, and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z). This protocol details the standardized procedure for spiking this compound into plasma samples to serve as a reliable internal standard for the quantification of Bosentan.
Materials and Reagents
-
This compound (purity ≥98%)
-
Bosentan (for calibration standards and quality controls)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add a small volume of DMSO to dissolve the powder completely. Bosentan is soluble in DMSO up to 100 mM.
-
Once dissolved, bring the volume up to 1 mL with methanol.
-
Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.
-
This will result in a 1 mg/mL this compound stock solution .
-
Store the stock solution at -20°C in a properly labeled, sealed container.
Preparation of this compound Internal Standard Working Solution
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution with a suitable solvent, typically 50:50 methanol:water or acetonitrile.
-
For example, to prepare a 1 µg/mL working solution , pipette 10 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask and bring the volume up to 10 mL with the chosen diluent.
-
Vortex the working solution thoroughly.
-
Prepare the working solution fresh on the day of analysis or store it at 2-8°C for a limited period (stability should be verified).
Spiking of this compound into Plasma Samples
-
Thaw the plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.
-
Vortex the thawed plasma samples gently to ensure homogeneity.
-
For each sample, pipette a defined volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small, fixed volume of the this compound working solution to each plasma sample. For instance, add 10 µL of the 1 µg/mL working solution to each 100 µL plasma sample.
-
The final concentration of the internal standard in the plasma sample should be appropriate for the analytical method's sensitivity and the expected concentration range of the analyte.
-
Vortex each tube for approximately 10-15 seconds immediately after adding the internal standard to ensure thorough mixing.
-
The spiked plasma samples are now ready for the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Example: Protein Precipitation Sample Preparation
-
To the 110 µL of spiked plasma (100 µL plasma + 10 µL IS), add 3-4 volumes of cold acetonitrile (e.g., 330-440 µL). Acidifying the acetonitrile with 0.1% formic acid can improve precipitation efficiency.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation
The following table summarizes the concentrations for the preparation of the this compound internal standard.
| Solution | Compound | Stock Concentration | Dilution Factor | Working Solution Concentration | Volume Added to Plasma | Final Concentration in Plasma (example) |
| Stock Solution | This compound | 1 mg/mL | N/A | N/A | N/A | N/A |
| Working Solution | This compound | 1 mg/mL | 1:1000 | 1 µg/mL | N/A | N/A |
| Spiked Plasma | This compound | N/A | N/A | 1 µg/mL | 10 µL | 90.9 ng/mL |
Note: The final concentration in plasma is calculated based on the addition of 10 µL of a 1 µg/mL working solution to 100 µL of plasma, resulting in a total volume of 110 µL.
Visualization
The following diagram illustrates the experimental workflow for spiking this compound into plasma samples.
Caption: Workflow for this compound spiking and sample preparation.
References
- 1. scispace.com [scispace.com]
- 2. ovid.com [ovid.com]
- 3. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bosentan LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Bosentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects during their experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during the LC-MS analysis of Bosentan, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, such as phospholipids, are competing with Bosentan for ionization in the MS source.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][2] 2. Chromatographic Separation: Adjust the HPLC gradient or change the stationary phase to better separate Bosentan from matrix components.[1] 3. Sample Dilution: If the concentration of Bosentan is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Bosentan (e.g., deuterated Bosentan) will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as your study samples to compensate for consistent matrix effects. |
| Peak Shape Distortion (Tailing, Fronting, or Splitting) | Matrix Component Interference: Co-eluting compounds can interfere with the chromatography, affecting the peak shape of Bosentan. Analyte Interaction with Column Hardware: Bosentan may interact with the metal surfaces of the HPLC column, leading to poor peak shape. | 1. Improve Sample Cleanup: As with low sensitivity, enhanced sample preparation can remove the interfering components. 2. Consider a Metal-Free Column: If chelating effects are suspected, using a column with a PEEK or other metal-free lining can improve peak shape. |
| High Background Noise | Insufficient Sample Cleanup: Residual matrix components, especially phospholipids, can cause a high chemical background in the mass spectrometer. | 1. Targeted Phospholipid Removal: Utilize sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates. 2. Optimize MS Source Parameters: Adjust source temperature and gas flows to minimize the ionization of background components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Bosentan analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Bosentan. Common interfering components in biological matrices include phospholipids, salts, and proteins.
Q2: How can I determine if my Bosentan analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a Bosentan standard solution is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for Bosentan indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of Bosentan in a standard solution is compared to the response of Bosentan spiked into a blank matrix sample that has undergone the extraction procedure. A significant difference between the two responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for Bosentan?
A3: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol (B129727), but it is the least effective at removing matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning Bosentan into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It provides a more selective extraction of Bosentan, resulting in a cleaner final extract.
For highly sensitive and robust assays, SPE is often the preferred method for Bosentan analysis from biological fluids.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended for quantitative bioanalytical methods to ensure the highest accuracy and precision. Since a SIL-IS has nearly identical chemical and physical properties to Bosentan, it co-elutes and is affected by matrix effects in the same way. This allows for reliable correction of any signal suppression or enhancement, as the ratio of the analyte to the internal standard remains constant. Several validated methods for Bosentan utilize deuterated analogs as internal standards.
Quantitative Data Summary
The following tables summarize key parameters from published LC-MS/MS methods for Bosentan analysis, highlighting different approaches to sample preparation and the resulting analytical performance.
Table 1: Comparison of Sample Preparation Methods for Bosentan Analysis
| Sample Preparation Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | >94% | Not significant (<1.2% CV on slopes) | |
| Protein Precipitation | Rat Plasma | ~85% | Not specified, but potential for ion suppression exists | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not specified | Not specified, but generally cleaner than PPT |
Table 2: LC-MS/MS Method Parameters for Bosentan Quantification
| Parameter | Method 1 | Method 2 |
| Analyte | Bosentan and Hydroxybosentan | Bosentan |
| Internal Standard | Deuterated Analogs | Losartan |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |
| LC Column | Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | Isocratic | Not specified |
| Linear Range (ng/mL) | 0.4 - 1600 (Bosentan) | 0.98 - 998 |
| Reference |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
This protocol provides a general workflow to qualitatively assess matrix effects.
-
System Setup:
-
Configure the LC-MS/MS system as you would for your Bosentan analysis.
-
Place a T-union between the analytical column and the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a standard solution of Bosentan in a suitable solvent.
-
Using a syringe pump, infuse the Bosentan solution through the T-union into the MS at a constant, low flow rate (e.g., 10-20 µL/min).
-
Acquire data in MRM mode for Bosentan. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
While continuously infusing the Bosentan standard, inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol) onto the LC column.
-
Monitor the Bosentan MRM transition throughout the chromatographic run.
-
-
Data Analysis:
-
Examine the resulting chromatogram. Any deviation (suppression or enhancement) from the stable baseline indicates the presence of matrix effects at that specific retention time.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a representative SPE protocol for the extraction of Bosentan from human plasma.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading:
-
Pre-treat 100 µL of human plasma by adding the internal standard (deuterated Bosentan).
-
Dilute the plasma sample with water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Bosentan and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting matrix effects in Bosentan LC-MS analysis.
Caption: A logical workflow for troubleshooting low sensitivity in Bosentan LC-MS analysis.
Caption: Relationship between sample preparation choice and data quality in bioanalysis.
References
Technical Support Center: Minimizing Ion Suppression for Bosentan in ESI-MS
Welcome to the technical support center for the analysis of Bosentan via Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize ion suppression and ensure accurate, reliable, and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the ESI-MS analysis of Bosentan that may be related to ion suppression.
Problem: Significant signal drop for Bosentan in matrix samples compared to neat standards.
-
Possible Cause: This is a classic indication of ion suppression, where endogenous components from the biological matrix (e.g., plasma, urine) co-elute with Bosentan and interfere with its ionization in the ESI source.
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up plasma samples for Bosentan analysis. Liquid-Liquid Extraction (LLE) can also provide clean extracts. Protein precipitation (PPT) is a simpler but generally less effective method for removing matrix interferences that cause ion suppression.[1][2][3]
-
Optimize Chromatography: Modify your LC method to achieve better separation between Bosentan and the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase chemistry.[1]
-
Sample Dilution: If the concentration of Bosentan is sufficiently high, diluting the sample can reduce the concentration of interfering components, thereby mitigating ion suppression.[1] This approach may not be suitable for trace analysis.
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI. If your instrumentation allows, exploring APCI could be a viable option.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.
-
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for ion suppression. A SIL-IS (e.g., deuterated Bosentan) has nearly identical physicochemical properties to Bosentan and will be affected by ion suppression to the same extent. This allows for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to normalize the ion suppression effect across your sample set.
-
Robust Sample Preparation: Employing a rigorous sample preparation method like SPE will minimize the variability in matrix components between samples, leading to more consistent results.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of Bosentan ESI-MS analysis?
A1: Ion suppression is a matrix effect where co-eluting molecules from the sample matrix (e.g., salts, phospholipids (B1166683), proteins) compete with Bosentan for ionization in the ESI source. This competition reduces the efficiency of Bosentan ionization, leading to a decreased signal intensity and potentially inaccurate and imprecise quantification.
Q2: How can I determine if ion suppression is affecting my Bosentan analysis?
A2: Two common methods to assess ion suppression are:
-
Post-Column Infusion (PCI): This qualitative technique involves continuously infusing a standard solution of Bosentan directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A drop in the constant Bosentan signal at specific retention times indicates the elution of interfering components that cause ion suppression.
-
Post-Extraction Spike: This quantitative method compares the signal response of Bosentan spiked into a blank matrix extract after the extraction process to the response of Bosentan in a neat solvent at the same concentration. A lower response in the matrix extract confirms and quantifies the extent of ion suppression. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Q3: What are the most common sources of ion suppression in biological samples?
A3: The most frequent sources of ion suppression in biological matrices like plasma include:
-
Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.
-
Salts and Buffers: Non-volatile salts from the sample or buffers can crystallize on the ESI probe, reducing ionization efficiency.
-
Proteins: Inadequately removed proteins can precipitate in the ion source and suppress the signal.
-
Exogenous substances: Anticoagulants, dosing vehicles, and plasticizers from lab consumables can also contribute to ion suppression.
Q4: Which sample preparation technique is best for minimizing ion suppression for Bosentan?
A4: For Bosentan analysis in plasma, Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression. Liquid-Liquid Extraction (LLE) is also a good option for producing clean extracts. While protein precipitation is simpler, it is often less effective at removing phospholipids and other small molecule interferences.
Q5: Can optimizing the ESI source parameters help reduce ion suppression?
A5: Yes, optimizing ESI source parameters can help, although it may not eliminate the problem entirely. Key parameters to optimize include:
-
Gas Temperatures (Nebulizer and Drying Gas): Proper temperatures aid in desolvation, which can be hindered by matrix components.
-
Gas Flow Rates: Optimizing nebulizer and drying gas flows can improve droplet formation and solvent evaporation.
-
Capillary Voltage: Fine-tuning the capillary voltage can enhance the ionization of Bosentan relative to interfering species.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Bosentan from Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Bosentan and its metabolite, Hydroxybosentan, in human plasma.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add the internal standard (deuterated Bosentan).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% v/v methanol in water.
-
-
Elution:
-
Elute Bosentan and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Preparation:
-
Prepare a standard solution of Bosentan in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank matrix sample using the same extraction procedure as for your study samples (e.g., SPE of blank plasma).
-
-
Instrumentation Setup:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your Bosentan analysis.
-
Using a syringe pump and a T-connector, infuse the Bosentan standard solution into the eluent stream from the LC column just before it enters the ESI source. A typical infusion rate is 10-20 µL/min.
-
-
Data Acquisition:
-
Begin the infusion and allow the MS signal for Bosentan to stabilize.
-
Start data acquisition, monitoring the MRM transition for Bosentan.
-
Inject the extracted blank matrix sample.
-
-
Analysis:
-
Examine the resulting chromatogram. A constant baseline indicates no ion suppression. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Bosentan Analysis
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Typical Recovery (%) | Throughput |
| Solid-Phase Extraction (SPE) | High | >90% | Moderate to High (with automation) |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 80-95% | Low to Moderate |
| Protein Precipitation (PPT) | Low to Moderate | Variable, often lower | High |
Note: The effectiveness and recovery can vary depending on the specific protocol and matrix.
Table 2: Physicochemical Properties of Bosentan
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₅O₆S |
| Molecular Weight | 551.6 g/mol |
| pKa (strongest acidic) | 5.8 |
| logP | 3.7 - 4.18 |
| Water Solubility | Poorly soluble at low pH, solubility increases at higher pH (43 mg/100 mL at pH 7.5) |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in Bosentan ESI-MS analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of Bosentan from plasma.
References
Troubleshooting poor peak shape in Bosentan chromatography
Welcome to the technical support center for the chromatographic analysis of Bosentan. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing in Bosentan chromatography?
A1: Peak tailing for Bosentan, a compound with basic functional groups, is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing material.[1] These interactions lead to a non-ideal elution profile, resulting in an asymmetric peak with a drawn-out tail. Other potential causes include column degradation, low buffer concentration in the mobile phase, or an inappropriate mobile phase pH.[2]
Q2: How can I fix peak tailing for my Bosentan analysis?
A2: To mitigate peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Operate at a lower, more acidic pH (e.g., 2.5-3.5). This protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic Bosentan molecule.
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.
-
Increase Buffer Strength: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH on the column surface.
-
Check Column Health: If the column is old or has been exposed to harsh conditions, it may be degraded. Try regenerating the column according to the manufacturer's instructions or replace it if necessary.
Q3: My Bosentan peak is showing fronting. What is the likely cause and solution?
A3: Peak fronting is most commonly caused by sample overload or an injection solvent that is stronger than the mobile phase.
-
Solution for Overload: Reduce the concentration of your sample or decrease the injection volume.
-
Solution for Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase. If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to fronting.
Q4: I am observing split peaks for Bosentan. What should I investigate?
A4: Split peaks can arise from several issues:
-
Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed. Try back-flushing the column to dislodge the blockage.
-
Column Void: A void or channel in the column packing material can cause the sample band to split. This often requires column replacement.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Bosentan chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Data & Protocols
System Suitability Parameters
System suitability tests are essential to ensure that the chromatographic system is operating correctly. According to USP guidelines, parameters such as peak asymmetry (tailing factor), theoretical plates, and precision (%RSD) must be within acceptable limits.
| Parameter | Acceptance Criteria | Typical Value for Bosentan | Reference |
| Tailing Factor (Tf) | Tailing factor ≤ 2.0 | 0.97 - 1.175 | |
| Theoretical Plates (N) | > 2000 | ~3500 - 4000 | |
| Precision (%RSD) | %RSD ≤ 2.0% | < 1.0% |
Standard Experimental Protocol for Bosentan Analysis
This protocol is a generalized example based on several validated methods. Analysts should always validate methods according to their specific instrumentation and requirements.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent is common. For example, Acetonitrile (B52724) and 20 mM disodium (B8443419) hydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 v/v.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 226 nm or 272 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C) or controlled at 35°C.
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a 20 mM solution of disodium hydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in the specified ratio (e.g., 70:30 v/v). Degas the mobile phase by sonication or other suitable means before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bosentan reference standard in the mobile phase to obtain a known concentration (e.g., 10-15 µg/mL).
-
Sample Preparation: For formulated products, crush tablets and dissolve a quantity of powder equivalent to a known amount of Bosentan in the mobile phase. Sonicate to ensure complete dissolution, filter through a 0.45 µm syringe filter, and dilute to the desired concentration with the mobile phase.
3. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Make at least five replicate injections of the standard solution.
-
Calculate the system suitability parameters (Tailing Factor, Theoretical Plates, %RSD of peak area). The results must meet the acceptance criteria outlined in the table above.
-
Once system suitability is established, inject the sample solutions.
-
Quantify the amount of Bosentan in the samples by comparing the peak areas with those of the standard solution.
References
Technical Support Center: Optimizing Mobile Phase for Bosentan and Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the separation of Bosentan (B193191) and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Bosentan and its metabolites.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Bosentan and Metabolites | Inadequate mobile phase strength. | Modify the organic-to-aqueous ratio. A gradient elution is often necessary due to the polarity differences between Bosentan and its metabolites.[1] |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For acidic analytes like Bosentan and its metabolites, a lower pH (e.g., around 3-4) can improve peak shape and retention.[2][3] | |
| Inappropriate column chemistry. | Ensure the use of a suitable stationary phase, such as a C18 or a phenyl column, which provides good retention and selectivity for these compounds.[4][5] | |
| Peak Tailing for Bosentan or Metabolite Peaks | Secondary interactions with residual silanols on the silica-based column. | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations or use an end-capped column. Lowering the mobile phase pH can also help by keeping the analytes in their protonated form. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate solvent for sample dissolution. | Dissolve the sample in the initial mobile phase to ensure good peak shape. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a buffer to maintain a stable pH. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Clean the injector and sample loop. |
| Carryover from previous injections. | Implement a thorough needle wash program and inject a blank solvent between samples. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column or filter. Back-flush the column with an appropriate solvent. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase before use. |
Frequently Asked Questions (FAQs)
1. What are the key metabolites of Bosentan I should be looking to separate?
The three primary metabolites of Bosentan are Ro 48-5033 (hydroxybosentan), Ro 47-8634 (demethylated), and Ro 64-1056 (hydroxylated and demethylated). Ro 48-5033 is the major active metabolite.
2. What is a good starting point for mobile phase composition for separating Bosentan and its metabolites?
A common starting point for reversed-phase HPLC is a gradient elution using:
-
Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid or an ammonium (B1175870) acetate (B1210297)/phosphate buffer (pH 3-5).
-
Organic Phase (B): Acetonitrile or methanol.
A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage to elute the more retained compounds.
3. Why is a gradient elution recommended over an isocratic method?
Due to the differences in polarity between the parent drug, Bosentan, and its more polar metabolites, a gradient elution is generally required for optimal separation. An isocratic method might either result in the co-elution of early-eluting metabolites or excessively long retention times for Bosentan.
4. How does the pH of the mobile phase affect the separation?
The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like Bosentan and its metabolites. Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase and improving selectivity. For these acidic compounds, a lower pH generally leads to better retention and peak shape.
5. What type of HPLC column is most suitable for this separation?
A C18 column is the most commonly used stationary phase for the separation of Bosentan and its metabolites, providing good hydrophobic retention. Phenyl columns can also offer alternative selectivity. Column dimensions of 100-150 mm in length and 4.6 mm internal diameter with 5 µm particle size are typical.
Experimental Protocols
Below are examples of experimental conditions that have been used for the separation of Bosentan and its metabolites.
Method 1: LC-MS/MS for Bosentan and Hydroxybosentan
This method is suitable for the simultaneous determination of Bosentan and its active metabolite, hydroxybosentan, in human plasma.
| Parameter | Condition |
| Column | Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution (specific composition not detailed in the abstract) |
| Flow Rate | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Sample Preparation | Solid Phase Extraction (SPE) from human plasma |
Method 2: Gradient HPLC for Bosentan and Related Substances
This gradient method is designed to separate Bosentan from its process impurities and metabolites.
| Parameter | Condition |
| Column | Reversed-phase (e.g., C8 or C18) |
| Mobile Phase A | Ammonium acetate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient runs from a high aqueous percentage to a high organic percentage over approximately 40 minutes to elute both polar and non-polar compounds. |
| Detection | UV or Mass Spectrometry (MS) |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of Bosentan. Note that retention times are highly method-dependent.
| Compound | Typical Mobile Phase | Column | Flow Rate (mL/min) | Approx. Retention Time (min) | Detection Wavelength (nm) |
| Bosentan | Methanol: 0.1% Formic Acid (pH 6.4) | C18 (250 x 4.6 mm) | 1.0 | 2.827 | 270 |
| Bosentan | Acetonitrile: 10 mM Phosphate Buffer (pH 6.0) (50:50, v/v) | C18 (250 x 4.6 mm, 5 µm) | 1.2 | 3.687 | 226 |
| Bosentan | Acetonitrile: 20 mM Disodium Hydrogen Phosphate (pH 3) (30:70, v/v) | Not specified | Not specified | Not specified | Not specified |
Visualizations
Troubleshooting Workflow for Mobile Phase Optimization
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving recovery of Bosentan during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Bosentan during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of Bosentan from plasma samples. What are the common causes?
Low recovery of Bosentan can stem from several factors throughout the extraction process. These can include:
-
Suboptimal Extraction Method: The chosen method, whether Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT), may not be optimized for Bosentan's physicochemical properties.
-
Poor Method Optimization: Even with the right method, parameters like pH, solvent choice, and elution strength are critical and can lead to poor recovery if not properly adjusted.[1][2]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[3][4][5]
-
Analyte Instability: Bosentan may degrade during sample collection, storage, or extraction. It is an inherently stable molecule, but extreme conditions can cause some degradation.
-
Incomplete Elution (SPE): The solvent used to elute Bosentan from the SPE cartridge may not be strong enough to release it completely from the sorbent.
-
Analyte Breakthrough (SPE): During sample loading or washing steps in SPE, the analyte may not be retained effectively and is washed away.
-
Protein Binding: If using protein precipitation, Bosentan that is strongly bound to plasma proteins may be co-precipitated, leading to its loss from the supernatant.
Q2: How can I minimize matrix effects when analyzing Bosentan in biological samples?
Matrix effects from co-eluting endogenous components can significantly impact the accuracy and precision of quantification. Here are some strategies to mitigate them:
-
Optimize Sample Cleanup: Employ more selective sample preparation techniques like SPE or LLE over simpler methods like "dilute-and-shoot" or protein precipitation to better remove interfering matrix components.
-
Chromatographic Separation: Adjust the HPLC or UHPLC method to achieve better separation of Bosentan from matrix interferences. This could involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus providing a more accurate quantification.
-
Evaluate Different Ionization Sources: If using LC-MS/MS, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may reduce the impact of matrix effects, as they have different susceptibilities to interferences.
Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of Bosentan?
For successful LLE of Bosentan, consider the following:
-
Choice of Organic Solvent: The polarity of the extraction solvent should be matched to that of Bosentan to ensure efficient partitioning.
-
Aqueous Phase pH: Adjusting the pH of the sample is crucial. To extract an acidic drug like Bosentan into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units below its pKa to ensure it is in its neutral, more hydrophobic form.
-
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.
-
Salting Out: Adding a salt (e.g., sodium sulfate) to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase by reducing their solubility in the aqueous layer.
-
Back Extraction: For increased selectivity, after the initial extraction into the organic phase, Bosentan can be back-extracted into a fresh aqueous phase with a pH adjusted to ionize the molecule (i.e., above its pKa), making it more hydrophilic.
Q4: I'm using Solid-Phase Extraction (SPE) and my Bosentan recovery is inconsistent. What should I check?
Inconsistent SPE recovery is a common issue. Here’s a troubleshooting checklist:
-
Sorbent and Analyte Chemistry: Ensure the chosen sorbent's chemistry is appropriate for Bosentan. A reversed-phase sorbent (like C8 or C18) is a common choice for retaining non-polar compounds like Bosentan from a polar matrix.
-
Conditioning and Equilibration: Inadequate conditioning (wetting the sorbent) and equilibration (matching the sorbent environment to the sample) can lead to analyte breakthrough.
-
Sample Loading Flow Rate: A flow rate that is too fast can prevent proper retention of Bosentan on the sorbent. Slower flow rates allow for better interaction and retention.
-
Drying Step: Ensure the sorbent is sufficiently dried after the wash step and before elution. Residual aqueous solvent can interfere with the elution of the analyte by the organic solvent.
-
Elution Solvent Strength and Volume: The elution solvent may be too weak or the volume insufficient to completely elute the analyte. Try increasing the solvent strength or the volume.
Troubleshooting Guides
Problem 1: Low Bosentan Recovery with Protein Precipitation
This workflow helps to diagnose and address common causes of low recovery when using protein precipitation.
Caption: Troubleshooting workflow for low Bosentan recovery in protein precipitation.
Troubleshooting Steps:
-
Check Precipitation Agent and Ratio:
-
Issue: The type of organic solvent (e.g., acetonitrile (B52724), methanol) or the ratio of solvent to sample may be suboptimal.
-
Solution: Acetonitrile is a common choice. Experiment with different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1) to find the optimal condition for precipitating proteins while keeping Bosentan in the supernatant.
-
-
Verify Incubation Conditions:
-
Issue: Incubation time and temperature can affect the completeness of protein precipitation.
-
Solution: While some protocols suggest incubating at low temperatures (e.g., -20°C) to enhance precipitation, ensure this does not cause the analyte to precipitate as well. Compare different incubation times (e.g., 10 min, 30 min, overnight) to see if it impacts recovery.
-
-
Assess Centrifugation Parameters:
-
Issue: Inadequate centrifugation speed or time can result in a loose pellet and carryover of precipitated proteins into the supernatant.
-
Solution: Ensure the centrifugation speed and duration are sufficient to form a compact pellet. Typical conditions are 10,000 x g for 10-20 minutes.
-
-
Analyze Supernatant and Pellet:
-
Issue: It's important to determine if Bosentan is being lost in the precipitated protein pellet.
-
Solution: After separating the supernatant, attempt to redissolve the protein pellet in a strong solvent and analyze it for the presence of Bosentan. If a significant amount is found, it indicates co-precipitation is an issue. This may require exploring alternative extraction methods like LLE or SPE.
-
Problem 2: Low Bosentan Recovery with Solid-Phase Extraction (SPE)
This logical diagram outlines a systematic approach to troubleshooting low recovery in SPE.
Caption: Logical troubleshooting diagram for low Bosentan recovery using SPE.
Troubleshooting Steps:
-
Check for Analyte Breakthrough:
-
Action: Collect the fractions from the sample loading and wash steps. Analyze these fractions for the presence of Bosentan.
-
Indication: If Bosentan is found in these fractions, it indicates that it is not being adequately retained by the sorbent.
-
Solution: Decrease the sample loading flow rate, ensure the sample pH is appropriate for retention on the chosen sorbent, or consider a more retentive sorbent.
-
-
Verify Analyte is Retained on Cartridge:
-
Action: After washing, if no breakthrough is observed, the analyte should be on the cartridge.
-
Indication: If subsequent elution yields low recovery, the issue might be with the elution step itself, or there could be secondary interactions between the analyte and the sorbent.
-
Solution: Proceed to check the elution step. If that fails, re-evaluate the sorbent choice. There might be irreversible binding or secondary interactions at play.
-
-
Confirm Complete Elution:
-
Action: After the initial elution, pass a second, stronger elution solvent through the cartridge and analyze this fraction.
-
Indication: If Bosentan is found in this second fraction, it means the initial elution was incomplete.
-
Solution: Increase the volume or the strength of the elution solvent. For example, if using 90% methanol (B129727), try 100% methanol or add a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to disrupt any secondary interactions.
-
Data Presentation
The following table summarizes reported recovery data for Bosentan from plasma samples using a Liquid-Liquid Extraction method.
| Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | Standard Deviation |
| 150 | 95.1 | 5.4 |
| 300 | 93.4 | 7.1 |
| 600 | 96.5 | 4.8 |
| 1200 | 93.4 | 7.0 |
| 2400 | 95.6 | 3.8 |
| Data sourced from a study on the determination of Bosentan in plasma samples by RP-HPLC. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bosentan from Plasma
This protocol is based on a published method for the extraction of Bosentan from human plasma.
-
Sample Preparation:
-
Pipette 0.5 mL of plasma sample into a clean centrifuge tube.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 2.0 mL of chloromethane (B1201357) as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the organic (lower) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system for analysis.
-
Protocol 2: Protein Precipitation for Bosentan Extraction from Plasma
This protocol is a general procedure for protein precipitation using acetonitrile, a widely used technique.
-
Sample Preparation:
-
In a microcentrifuge tube, add 250 µL of plasma containing Bosentan.
-
Add 50 µL of internal standard solution.
-
-
Protein Precipitation:
-
Add 2 mL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to denature and precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tube at 3,300 rpm (or a higher speed, e.g., >10,000 x g) for 15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the Bosentan and internal standard, and transfer it to a clean tube.
-
-
Evaporation and Reconstitution (Optional):
-
If a concentration step is needed, evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
-
Analysis:
-
Inject the supernatant or the reconstituted sample for analysis.
-
References
Addressing instability of Bosentan in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bosentan (B193191). Our aim is to help you address challenges related to the stability of Bosentan in processed samples and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, processing, and analysis of Bosentan samples.
Question: I am observing significant variability in my Bosentan quantification results. What could be the potential causes and solutions?
Answer:
Variability in Bosentan quantification can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Collection and Handling:
-
Issue: Inconsistent sample collection techniques.
-
Solution: Standardize blood collection tubes (e.g., EDTA plasma is commonly used) and ensure proper mixing to prevent coagulation. For tissue samples, standardize the dissection and homogenization procedures.
-
-
Sample Processing:
-
Issue: Degradation during sample processing. Bosentan is susceptible to degradation under certain conditions.[1][2]
-
Solution: Process samples on ice or at reduced temperatures to minimize enzymatic activity. Use validated extraction methods, such as liquid-liquid extraction or solid-phase extraction, to efficiently isolate Bosentan from the biological matrix.[3]
-
-
Sample Storage:
-
Analytical Method:
-
Issue: Non-optimized or non-validated analytical method.
-
Solution: Ensure your HPLC or LC-MS/MS method is fully validated according to ICH guidelines, including parameters like linearity, precision, accuracy, and specificity. The mobile phase composition, pH, and column chemistry are critical for reproducible results.
-
Question: My chromatograms show unexpected peaks or peak tailing when analyzing Bosentan. How can I resolve this?
Answer:
Chromatographic issues can often be resolved by systematically evaluating different components of your analytical method.
-
Unexpected Peaks:
-
Cause: These could be degradation products, metabolites, or contaminants from the sample matrix or solvents. Bosentan has known metabolites that may be pharmacologically active.
-
Troubleshooting:
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and ensure your method can resolve them from the parent drug.
-
High-Resolution Mass Spectrometry: Use LC-MS/MS to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures.
-
Blank Analysis: Inject a blank matrix sample (e.g., plasma from an untreated subject) to check for interferences.
-
-
-
Peak Tailing:
-
Cause: This is often due to interactions between the analyte and active sites on the column, or issues with the mobile phase.
-
Troubleshooting:
-
Mobile Phase pH: Bosentan's solubility is pH-dependent, being poorly soluble at low pH and more soluble at higher pH values. Adjust the mobile phase pH to ensure Bosentan is in a single ionic form. A pH around 6.0 has been used successfully.
-
Column Choice: Use a high-quality, end-capped C18 or phenyl column.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and analysis of Bosentan.
What are the main degradation pathways for Bosentan?
Bosentan is susceptible to degradation primarily through hydrolysis and oxidation. Forced degradation studies have shown that it degrades under acidic, alkaline, and oxidative conditions. The primary sites of degradation include the sulfonamide linkage and the ether linkages.
What are the recommended storage conditions for Bosentan in processed samples (e.g., plasma)?
For long-term stability, it is recommended to store processed plasma samples containing Bosentan at -20°C or colder. Studies on compounded oral suspensions have also shown good stability at both refrigerated (4-8°C) and room temperature (21-26°C) for up to 31 days when protected from light. However, it is crucial to validate the stability for your specific sample matrix and storage duration.
How does pH affect the stability and solubility of Bosentan?
The solubility of Bosentan is highly dependent on pH. It is poorly soluble in acidic conditions (pH 1.1 to 5.0) and its solubility increases significantly at higher pH values (e.g., pH 7.5). This is a critical factor to consider during sample preparation and in the selection of a suitable mobile phase for chromatographic analysis.
What are the common analytical techniques used for the quantification of Bosentan?
The most common analytical techniques for the quantification of Bosentan in biological matrices and pharmaceutical formulations are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is a widely used, robust, and cost-effective method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies with low sample concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and stability of Bosentan.
Table 1: Chromatographic Conditions for Bosentan Analysis
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Column | Welchrom C-18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | 10mM Phosphate Buffer (pH 6.0): Acetonitrile (50:50, v/v) | Methanol (B129727): Water (50:50, v/v) |
| Flow Rate | 1.2 mL/min | 1 mL/min |
| Detection Wavelength | 226 nm | 225 nm |
| Retention Time | 3.687 min | 2 min |
Table 2: Stability of Bosentan in Compounded Oral Suspension (6.25 mg/mL)
| Storage Condition | Day 1 | Day 7 | Day 14 | Day 21 | Day 31 |
| Refrigerated (4-8°C) | >99% | >98% | >97% | >96% | >95% |
| Room Temperature (21-26°C) | >99% | >98% | >97% | >96% | >94% |
Note: Values represent the percentage of the initial Bosentan concentration remaining.
Experimental Protocols
This section provides a detailed methodology for a common experiment related to Bosentan analysis.
Protocol: Quantification of Bosentan in Rat Plasma using HPLC-UV
This protocol is adapted from a published method.
-
Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare a primary stock solution of Bosentan in a 50:50 mixture of methanol and water.
-
Prepare working standard solutions by serially diluting the stock solution to achieve final concentrations ranging from 250 to 750 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare an internal standard (IS) working solution (e.g., Losartan at 500 ng/mL).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of rat plasma in a centrifuge tube, add 0.1 mL of the internal standard solution.
-
Add 3 mL of ethyl acetate.
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 (4.6 x 250mm, 5µm)
-
Mobile Phase: Methanol: Water (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm
-
Column Temperature: 23°C
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Bosentan to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Bosentan in the plasma samples.
-
Visualizations
Diagram 1: General Workflow for Bosentan Bioanalysis
References
- 1. ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Noise in Bosentan-d4 MRM Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Bosentan-d4 using Multiple Reaction Monitoring (MRM) mass spectrometry.
Troubleshooting Guides
High background noise in the MRM transition for this compound can significantly compromise the sensitivity and accuracy of your assay. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Issue 1: High Background Noise Across the Entire Chromatogram
If you observe a consistently high baseline across your entire run, the source is likely chemical or electronic and not specific to the analyte.
Troubleshooting Steps:
-
Solvent and Reagent Purity:
-
Action: Prepare fresh mobile phases using high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate).[1] Contaminated solvents are a common source of background noise.[1]
-
Pro-Tip: Use solvents from a new bottle or a different lot to rule out batch-specific contamination.[1] Sonicate freshly prepared mobile phases to remove dissolved gases.[1]
-
-
LC System Contamination:
-
Action: Flush the entire LC system, including the pump, degasser, autosampler, and tubing, with a strong solvent mixture (e.g., 25:25:25:25 isopropanol:acetonitrile:methanol:water).
-
Verification: After flushing, run a blank injection (mobile phase only) to assess if the background has been reduced.[1]
-
-
Ion Source Cleanliness:
-
Action: Inspect the ion source (e.g., ESI probe, capillary, skimmer cone) for visible contamination. Clean the components according to the manufacturer's recommendations. A dirty ion source can be a significant contributor to high background noise.
-
Issue 2: High Background Noise at the Retention Time of this compound
Noise that appears specifically around the elution time of your analyte often points to matrix effects or issues with the internal standard itself.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This is a major concern in quantitative bioanalysis as it can affect accuracy and reproducibility.
-
Action: Improve your sample preparation method. For Bosentan (B193191) analysis in plasma, techniques like solid-phase extraction (SPE) are effective in removing interfering matrix components like phospholipids. Liquid-liquid extraction (LLE) is another common and effective cleanup technique.
-
Pro-Tip: Develop a more selective extraction method or optimize your chromatography to separate this compound from the interfering compounds.
-
-
Check Internal Standard Purity and Stability:
-
Action: Ensure the chemical and isotopic purity of your this compound internal standard. Impurities or degradation products can contribute to background noise. Use standards with high isotopic enrichment (≥98%) and chemical purity (>99%).
-
Verification: Prepare a fresh stock solution of this compound and re-analyze. If the noise decreases, the previous stock may have been compromised.
-
-
Evaluate Isotopic Crosstalk:
-
Definition: Isotopic crosstalk can occur when the signal from the unlabeled Bosentan contributes to the signal in the this compound MRM channel due to the natural abundance of isotopes.
-
Action: Analyze a high-concentration sample of unlabeled Bosentan without the internal standard to check for any signal in the this compound MRM transition. If significant crosstalk is observed, you may need to use a more highly deuterated standard or adjust your MRM transitions.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving high background noise issues.
Caption: A logical workflow for troubleshooting high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of background noise in an LC-MS/MS experiment?
A1: Background noise can originate from several sources, including:
-
Chemical Noise: Contaminated solvents, reagents, and glassware; plasticizers leaching from tubing and containers; and residual sample matrix components.
-
Electronic Noise: Random fluctuations from the detector and electronic components of the mass spectrometer.
-
Instrument Contamination: Buildup of non-volatile salts and other residues in the ion source, transfer optics, and mass analyzer.
Q2: How can I minimize matrix effects when analyzing this compound in plasma?
A2: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some effective strategies:
-
Effective Sample Cleanup: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the plasma matrix, especially phospholipids.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation during quantification.
Q3: What are the recommended MRM transitions for Bosentan and this compound?
A3: The selection of MRM transitions is a critical step in method development. While optimal transitions should be determined empirically on your specific instrument, published literature suggests the following as a starting point. Note that Bosentan is typically analyzed in positive ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Bosentan | 551.2 | 202.1 | This transition has been reported in literature. |
| This compound | 555.2 | 202.1 or 206.1 | The precursor ion mass is increased by 4 Da due to deuterium (B1214612) labeling. The product ion may or may not contain the deuterium atoms depending on the fragmentation pattern. It is crucial to determine the most abundant and stable product ion for this compound. |
Important Note: The optimal cone voltage and collision energy for these transitions must be determined through infusion experiments on your specific mass spectrometer.
Q4: Can the choice of ionization source affect background noise?
A4: Yes. While Electrospray Ionization (ESI) is commonly used for compounds like Bosentan, it can be more susceptible to matrix effects and ion suppression. In some cases, Atmospheric Pressure Chemical Ionization (APCI) might provide a cleaner baseline for certain analytes in complex matrices, although it may offer different sensitivity. If you are facing persistent background issues with ESI, exploring APCI could be a viable alternative.
Experimental Protocols
Protocol 1: Basic LC-MS/MS System Flush
This protocol is designed to remove general contamination from the LC system.
-
Preparation: Prepare a flush solution of 25:25:25:25 (v/v/v/v) isopropanol:acetonitrile:methanol:LC-MS grade water.
-
Column Removal: Disconnect the analytical column and replace it with a union.
-
System Flush: Purge each pump line with the flush solution for 10 minutes.
-
Gradient Flush: Run a high-flow rate gradient (e.g., 1 mL/min) for 30-60 minutes, directing the flow to waste.
-
Re-equilibration: Replace the flush solution with your initial mobile phase and re-equilibrate the system.
-
Blank Run: Re-install the column (or a new one if column contamination is suspected) and run a blank injection to check the baseline noise.
Protocol 2: Optimization of MS Parameters for this compound
This protocol outlines the steps to determine the optimal cone voltage and collision energy for the this compound MRM transition.
-
Solution Preparation: Prepare a 100 ng/mL solution of this compound in your initial mobile phase.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Optimization: In full scan mode, identify the most abundant precursor ion for this compound (expected to be [M+H]+ at m/z 555.2). Optimize the cone voltage (or equivalent parameter on your instrument) to maximize the intensity of this precursor ion.
-
Product Ion Optimization: Select the optimized precursor ion for fragmentation. Acquire product ion spectra across a range of collision energies (e.g., 10-50 eV). Identify the most abundant and stable product ion.
-
MRM Optimization: Set up an MRM method with the selected precursor and product ions. While infusing the solution, systematically vary the collision energy to find the value that yields the highest signal intensity for the selected transition.
Visualization of Matrix Effect Mitigation
The following diagram illustrates the sources of matrix effects and the strategies to reduce their impact.
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Stability of Bosentan-d4 in Stock Solutions
For researchers, scientists, and drug development professionals utilizing Bosentan-d4 as an internal standard, ensuring its stability in stock solutions is paramount for accurate and reproducible analytical results. This technical support center provides a comprehensive guide to assessing and maintaining the stability of this compound stock solutions, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The choice of solvent is critical for the stability of this compound.[1] High-purity aprotic solvents are generally recommended to minimize the risk of degradation and hydrogen-deuterium (H-D) exchange.[1] Commonly used and suitable solvents include:
-
Acetonitrile (B52724) (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (MeOH)
While methanol is a protic solvent, it is frequently used for creating stock solutions.[2] However, for long-term storage, aprotic solvents like acetonitrile and DMSO are often preferred to reduce the potential for H-D exchange.[1] The selection should also consider compatibility with your analytical method (e.g., LC-MS/MS).
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the integrity of your this compound stock solution.[2] Key recommendations include:
-
Temperature: For long-term storage, -20°C or colder is recommended. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is necessary.
-
Light: this compound should be protected from light to prevent photodegradation. Store solutions in amber vials or in the dark.
-
Container: Use well-sealed, airtight vials to prevent solvent evaporation and contamination.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The long-term stability of this compound in stock solutions depends on the solvent and storage temperature. While specific public data for this compound is limited, general guidelines for deuterated standards suggest that solutions in aprotic solvents stored at -20°C can be stable for several months to over a year. It is crucial to perform your own stability assessment to establish a reliable expiration date for your specific conditions.
Q4: What is hydrogen-deuterium (H-D) exchange and is it a concern for this compound?
A4: H-D exchange is the process where deuterium (B1214612) atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents. This can compromise the isotopic purity of the internal standard and lead to inaccurate quantification.
For this compound, the deuterium labels are on the ethoxy group. While these positions are generally stable, the presence of acidic or basic conditions can catalyze H-D exchange. Storing the stock solution in a neutral, aprotic solvent at low temperatures will minimize this risk.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid material
-
High-purity solvent (e.g., DMSO, Acetonitrile, or Methanol)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the container of this compound solid to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mixing: Cap the flask and mix thoroughly by inverting it several times.
-
Storage: Transfer the stock solution into labeled amber vials, seal tightly, and store at -20°C or below.
Protocol 2: Assessment of Stock Solution Stability
This protocol describes a method to evaluate the stability of your prepared this compound stock solution over time.
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, dilute a fresh aliquot of the stock solution to a working concentration and analyze it using a validated LC-MS/MS method. This will serve as your baseline (T=0) measurement.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and 4°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Sample Preparation: Allow the aliquot to thaw and reach room temperature. Prepare a working solution in the same manner as the T=0 sample.
-
LC-MS/MS Analysis: Analyze the freshly prepared working solution.
-
Data Evaluation: Compare the peak area or concentration of the time-point samples to the T=0 sample. The stock solution is generally considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10-15%) of the initial concentration.
Data Presentation
| Solvent | Storage Temperature | Expected Long-Term Stability (General Guideline) | Potential Issues |
| DMSO | -20°C or below | Months to a Year+ | Hygroscopic, can absorb water |
| Acetonitrile | -20°C or below | Months to a Year+ | Less prone to H-D exchange than protic solvents |
| Methanol | -20°C or below | Weeks to Months | Potential for H-D exchange over long-term storage |
| DMSO | 2-8°C | Short to Medium-term (Weeks) | Increased risk of degradation and water absorption |
| Acetonitrile | 2-8°C | Short to Medium-term (Weeks to Months) | |
| Methanol | 2-8°C | Short-term (Days to Weeks) | Higher risk of H-D exchange |
Forced Degradation of Bosentan (Non-deuterated):
Forced degradation studies on the non-deuterated form of Bosentan provide insights into its inherent stability and potential degradation pathways.
| Stress Condition | Reagent/Condition | Observation |
| Acidic | 0.1 M HCl, reflux for 2 hours | Moderately stable |
| Alkaline | 0.1 M NaOH, reflux for 2 hours | Moderately stable |
| Oxidative | 3% H₂O₂, room temperature | Unstable |
| Thermal | 60°C for 8 days | Stable |
| Photolytic | Photolytic conditions for 9 days | Stable |
Troubleshooting Guides
Issue 1: Decreasing Peak Area of this compound Over Time
-
Possible Cause 1: Degradation. Bosentan is susceptible to oxidative degradation.
-
Troubleshooting:
-
Ensure the solvent used is of high purity and free from peroxides.
-
Store the solution under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Prepare fresh stock solutions more frequently.
-
-
-
Possible Cause 2: Adsorption to Container.
-
Troubleshooting:
-
Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
-
Prepare a slightly higher concentration of the stock solution to compensate for potential loss.
-
-
-
Possible Cause 3: Solvent Evaporation.
-
Troubleshooting:
-
Ensure vials are tightly sealed with high-quality caps.
-
Minimize the headspace in the vials.
-
-
Issue 2: Appearance of Unlabeled Bosentan Peak in this compound Solution
-
Possible Cause 1: Hydrogen-Deuterium Exchange.
-
Troubleshooting:
-
Avoid acidic or basic conditions in your solvent and during sample preparation.
-
Use aprotic solvents (e.g., Acetonitrile, DMSO) for long-term storage.
-
If using a protic solvent like methanol, prepare fresh working solutions and minimize the time the standard is in solution before analysis.
-
-
-
Possible Cause 2: Impurity in the Original Standard.
-
Troubleshooting:
-
Check the Certificate of Analysis (CoA) for the isotopic purity of the this compound.
-
Analyze a freshly prepared solution of the standard to determine the initial level of unlabeled Bosentan.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause 1: Inconsistent Pipetting or Dilution.
-
Troubleshooting:
-
Ensure all pipettes are properly calibrated.
-
Follow a consistent and validated procedure for preparing working solutions.
-
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to degradation.
-
Troubleshooting:
-
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
-
-
Possible Cause 3: Matrix Effects in LC-MS/MS Analysis.
-
Troubleshooting:
-
Ensure proper sample cleanup to remove interfering matrix components.
-
Optimize chromatographic conditions to separate this compound from any co-eluting matrix components.
-
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Logical troubleshooting flow for common this compound stability issues.
References
Impact of different anticoagulants on Bosentan plasma analysis
Technical Support Center: Bosentan Plasma Analysis
Welcome to the technical support center for Bosentan bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of anticoagulants on the accurate quantification of Bosentan in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma collection for Bosentan pharmacokinetic studies?
While several bioanalytical methods for Bosentan have been developed, there is no universally mandated anticoagulant.[1][2] However, EDTA (Ethylenediaminetetraacetic acid) is often a preferred choice for LC-MS/MS analyses as it chelates divalent cations, which can inhibit enzymatic degradation of the analyte. Heparin can sometimes cause ion suppression in the mass spectrometer, and citrate's liquid form can cause sample dilution if not accounted for. Ultimately, the choice of anticoagulant should be validated during method development to ensure it does not interfere with the assay's accuracy, precision, and stability.
Q2: Can I use plasma samples collected with different anticoagulants (e.g., EDTA and Heparin) in the same study?
It is strongly discouraged to use different anticoagulants within the same study. The choice of anticoagulant can distinctively impact the analytical results due to differences in matrix effects, ion strength, and pH, which influence sample extraction and analysis.[1][2] Using a consistent anticoagulant for all study samples, including calibration standards and quality controls, is critical for data integrity. If using different anticoagulants is unavoidable, a cross-validation study must be performed to demonstrate that the results are comparable.
Q3: My Bosentan recovery is consistently low. Could the anticoagulant be the cause?
Yes, the anticoagulant can influence analyte recovery. While less common than matrix effects during ionization, the physicochemical properties of anticoagulants can affect the efficiency of liquid-liquid extraction or solid-phase extraction (SPE) steps.[1] It is recommended to assess the recovery of Bosentan from different anticoagulant-treated plasma matrices during method development.
Q4: I am observing interfering peaks in my chromatogram. Could this be related to the anticoagulant?
While direct interference from the anticoagulant itself at the mass transition of Bosentan is unlikely, anticoagulants can contribute to overall matrix effects. For instance, some formulations of heparin can contain polymers that may not be fully removed during sample preparation, potentially causing ion suppression or enhancement. If you suspect interference, it is crucial to analyze blank plasma samples prepared with the same anticoagulant to identify any background peaks.
Q5: How do I validate the choice of an anticoagulant for my Bosentan assay?
Validation should be performed according to regulatory guidelines. Key experiments include:
-
Selectivity: Analyze at least six different lots of blank plasma containing the chosen anticoagulant to ensure no endogenous components interfere with the detection of Bosentan or the internal standard (IS).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. This is done by comparing the analyte response in a post-extraction spiked blank plasma sample to the response in a neat solution. This should be tested with multiple lots of plasma.
-
Stability: Evaluate the stability of Bosentan in the anticoagulant-treated plasma under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) to ensure the analyte does not degrade.
Troubleshooting Guide
| Issue | Potential Cause Related to Anticoagulant | Recommended Action |
| Poor Precision & Accuracy | Inconsistent sample collection (e.g., partially filled citrate (B86180) tubes leading to variable dilution). Matrix effects varying between different lots of plasma. | Ensure proper blood collection techniques. During method validation, test at least six different lots of plasma with the selected anticoagulant to assess the robustness of the method. |
| Ion Suppression/Enhancement | Heparin is a known cause of ion suppression in LC-MS/MS. Different counter-ions (e.g., Sodium Heparin vs. Lithium Heparin) could potentially have different effects, although some studies suggest this is not a major concern. | If using heparin, try switching to EDTA. If heparin must be used, optimize the sample clean-up procedure (e.g., use a more rigorous SPE protocol) to remove interfering substances. An immunocapture step can also eliminate interference. |
| Analyte Instability | The pH of the plasma, influenced by the anticoagulant (e.g., citrate buffers), may affect the stability of Bosentan. | Conduct thorough stability testing of Bosentan in the selected anticoagulant at relevant storage and handling temperatures. |
| Inconsistent Chromatographic Peak Shape | High concentrations of salts from certain anticoagulants can sometimes affect peak shape if not adequately removed during sample preparation. | Ensure the sample preparation method effectively removes salts and other matrix components. A desalting step or adjustment of the mobile phase may be necessary. |
Quantitative Data Summary
The following table provides an example of data that should be generated during method validation to compare the effect of different anticoagulants on Bosentan analysis. The values presented are for illustrative purposes only.
Table 1: Illustrative Comparison of Anticoagulant Performance in Bosentan Plasma Assay
| Parameter | K2EDTA | Sodium Heparin | Sodium Citrate | Acceptance Criteria |
| Recovery (%) | 98.5% | 95.2% | 97.1% | Consistent and precise |
| Matrix Factor (IS Normalized) | 0.99 | 0.85 | 1.02 | 0.85 - 1.15 |
| Freeze-Thaw Stability (% Bias) | -2.5% | -3.1% | -2.8% | Within ±15% |
| Bench-Top Stability (4h, % Bias) | -1.8% | -2.2% | -1.9% | Within ±15% |
Experimental Protocols
Protocol: Validation of Anticoagulant Choice for Bosentan LC-MS/MS Assay
-
Objective: To determine the optimal anticoagulant for the quantification of Bosentan in plasma by evaluating selectivity, matrix effect, recovery, and stability.
-
Materials:
-
Bosentan and Internal Standard (IS) reference materials.
-
Control human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.
-
LC-MS/MS system.
-
Reagents for sample preparation (e.g., protein precipitation or SPE).
-
-
Methodology:
-
Selectivity:
-
Screen six different lots of blank plasma for each anticoagulant.
-
Process the samples without adding Bosentan or IS.
-
Analyze via LC-MS/MS to ensure no significant peaks are present at the retention times of Bosentan and IS.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Bosentan and IS in neat solution.
-
Set B: Blank plasma from six different lots (for each anticoagulant) is extracted, and then Bosentan and IS are added to the final extract.
-
-
Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).
-
The IS-normalized MF should be consistent across lots and close to 1.
-
-
Recovery Assessment:
-
Prepare two sets of samples:
-
Set B (from above): Post-extraction spike.
-
Set C: Blank plasma is spiked with Bosentan and IS before the extraction process.
-
-
Calculate Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
-
Stability Tests:
-
Spike known concentrations of Bosentan into plasma pools for each anticoagulant.
-
Subject aliquots to various conditions: three freeze-thaw cycles, 24 hours at room temperature (bench-top), and long-term storage at -80°C.
-
Analyze the samples and compare the measured concentrations to nominal values. The mean concentration should be within ±15% of the nominal value.
-
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Bosentan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The following sections detail the performance characteristics and experimental protocols of various analytical techniques, offering a valuable resource for selecting the most appropriate method for pharmacokinetic, toxicokinetic, and bioequivalence studies. All cited methods have been validated in accordance with regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Performance Characteristics of Bioanalytical Methods
The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of clinical and non-clinical study data. This section summarizes the key performance characteristics of commonly employed methods for Bosentan quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented in the following table has been compiled from various published studies.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma & Urine |
| Linearity Range (ng/mL) | 0.4 - 1600 | 10 - 2000 | 250 - 750 | 100 - 10000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.4 | 10 | 250 | 100 (Urine), 200 (Plasma) |
| Accuracy (%) | Within ±4.0 of nominal | Within ±15 of nominal | 85 - 115 | Within ±15 of nominal |
| Precision (% CV) | ≤4.0 | <15 | <15 | <15 |
| Recovery (%) | >94 | 97 - 118 | >80 | Not Reported |
| Internal Standard | Deuterated Bosentan | Not Specified | Losartan | Not Specified |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation and application of bioanalytical methods. This section provides an overview of the methodologies employed in the compared studies.
LC-MS/MS Method 1: Quantification of Bosentan and its Active Metabolite in Human Plasma
-
Sample Preparation: Solid Phase Extraction (SPE) was used to extract Bosentan and its hydroxy metabolite from 100 µL of human plasma. Deuterated analogs were used as internal standards.
-
Chromatography: Chromatographic separation was achieved on a Thermo Hypurity C18 column (100 mm × 4.6 mm, 5 µm) under isocratic conditions.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer. Ion-suppression effects were investigated by post-column infusion.
LC-MS/MS Method 2: Simultaneous Analysis of Multiple Pulmonary Arterial Hypertension Drugs
-
Sample Preparation: A solid-phase extraction method was utilized for sample preparation from human plasma.
-
Chromatography: Liquid chromatography was performed with a total run time of under 10 minutes for a single injection.
-
Mass Spectrometry: Mass spectrometric detection was used for the simultaneous quantification of Bosentan and other drugs.
HPLC-UV Method 1: Quantification of Bosentan in Rat Plasma
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation, using Losartan as an internal standard.
-
Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of methanol (B129727) and water (50:50) at a flow rate of 1 mL/min. The total run time was 6 minutes.
-
Detection: UV detection was carried out at a wavelength of 225 nm.
HPLC-UV Method 2: Determination of Bosentan in Human Plasma and Urine
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile (B52724) was performed. Urine samples were centrifuged before microextraction. Dispersive liquid-liquid microextraction (DLLME) and ultrasonic-assisted liquid-liquid microextraction (USAEME) were utilized.
-
Chromatography: Separation was achieved on a C18 column with an isocratic mobile phase.
-
Detection: UV detection was used for quantification.
Visualizing the Workflow
To better illustrate the processes involved in bioanalytical method validation and sample analysis, the following diagrams have been generated.
Caption: A generalized workflow for bioanalytical method validation and subsequent sample analysis.
Caption: Common sample preparation techniques for the analysis of Bosentan in plasma.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Cross-Validation of Bosentan Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Bosentan (B193191). While direct inter-laboratory cross-validation studies are not publicly available, this document synthesizes data from several single-laboratory validation reports. The information presented can serve as a valuable resource for laboratories looking to develop, validate, or transfer analytical methods for Bosentan, and for designing a formal cross-validation study between different facilities. The methodologies and data are presented to aid in the selection of a suitable analytical procedure and to highlight the key parameters for comparison during a method transfer or cross-validation exercise.
Comparison of Validated HPLC Methods for Bosentan Analysis
The following table summarizes the key chromatographic conditions and performance characteristics of different HPLC methods developed for the quantification of Bosentan in pharmaceutical dosage forms. This data is compiled from various independent validation studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Welchrom C18 (4.6 x 250 mm, 5 µm) | Luna C18[1] | Inertsil C-18 (250 x 4.6 mm, 3.5µm) |
| Mobile Phase | 10mM Phosphate (B84403) Buffer (pH 6.0): Acetonitrile (B52724) (50:50, v/v) | Acetate (B1210297) buffer (pH 5): Acetonitrile (68:32, v/v)[1] | Mixed phosphate buffer (pH 6.8): Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 226 nm | 268 nm | 220 nm |
| Retention Time | 3.687 min | ~3.68 minutes | 4.40 min |
| Linearity Range | 15-27 µg/mL | 2-6 µg/mL | 50-150 µg/mL |
| Correlation Coefficient (R²) | 0.999 | 0.999 | Not explicitly stated |
| Accuracy (% Recovery) | 90.7 - 100% | 98-102% | Not explicitly stated |
| Precision (% RSD) | 0.28% | Low %RSD values reported | Not explicitly stated, but validated for intra- and interday precision |
Experimental Protocols
The validation of these analytical methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters assessed typically include specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
General Workflow for Method Validation
A typical validation protocol for an analytical method involves the following steps:
-
Protocol Establishment: Define the analytical method and the validation parameters to be evaluated.
-
Experimental Execution: Conduct the planned experiments to generate data for each validation parameter.
-
Data Analysis: Evaluate the experimental results.
-
Statistical Evaluation: Perform statistical analysis of the data where applicable.
Detailed Experimental Methodologies
Method 1: RP-HPLC Method from Research Journal of Pharmacy and Technology
-
Standard Solution Preparation: A stock solution of 1 mg/mL Bosentan was prepared by dissolving 100 mg of pure Bosentan in 100 mL of the mobile phase. Working standard solutions were prepared by further dilution with the mobile phase.
-
Sample Preparation (Tablets): A powder equivalent to 100 mg of Bosentan from crushed tablets was dissolved in 100 mL of mobile phase. The solution was filtered, and further dilutions were made to achieve the desired concentration for analysis.
-
Chromatographic System: A Welchrom C-18 reverse phase column (4.6 x 250 mm, 5 µm) was used with a mobile phase of 10mM Phosphate Buffer (pH 6.0) and Acetonitrile in a 50:50 ratio. The eluent was monitored at 226 nm.
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 15-27 µg/mL.
-
Precision: Intraday and interday precision were evaluated by analyzing a 10 µg/mL solution three times on the same day and on three different days. The acceptance criterion was a percent relative standard deviation (%RSD) of not more than 2.0%.
-
Accuracy (Recovery): Determined by adding known amounts of Bosentan (50%, 100%, and 150%) to a pre-quantified sample solution. The mean percentage recovery was expected to be between 98% and 102%.
-
Robustness: Evaluated by making small, deliberate changes to the flow rate (± 0.2 mL/min), detection wavelength (±5 nm), and mobile phase composition (±5%).
-
Method 2: RP-HPLC Method from an unspecified study summarized by another source
-
Chromatographic System: A Luna C18 column was used with a mobile phase of acetate buffer (pH 5) and acetonitrile in a 68:32 ratio at a flow rate of 1 mL/min. Detection was performed at 268 nm.
-
Validation Parameters:
-
Linearity: A linear calibration curve was established in the range of 2-6 µg/mL with a correlation coefficient of 0.999.
-
Accuracy: Confirmed by recovery studies at 80%, 100%, and 120% levels, with recovery percentages ranging from 98-102%.
-
Precision: Both intraday and interday precision assessments showed low %RSD values.
-
Method 3: Stability Indicating RP-HPLC Method from International Journal of PharmTech Research
-
Standard Solution Preparation: A primary stock solution of 1000 µg/mL was prepared by dissolving 100 mg of Bosentan in 100 mL of mobile phase. Working standards (50-150 µg/mL) were prepared by diluting the stock solution.
-
Sample Preparation (Tablets): Powder from 20 tablets (equivalent to 100 mg of Bosentan) was dissolved in 100 mL of mobile phase, sonicated, and filtered. Further dilutions were made to a concentration of 100 µg/mL.
-
Chromatographic System: An Inertsil C-18 column (250*4.6 mm, 3.5µm) was used with a mobile phase of mixed phosphate buffer (pH 6.8) and Acetonitrile in a 55:45 ratio. The flow rate was 1.0 mL/min, and detection was at 220 nm.
-
Validation Parameters:
-
Linearity: The method was found to be linear in the range of 50-150 µg/mL.
-
Precision: The method was validated for both intraday and interday precision by performing replicate injections on the same day and on three different days.
-
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories. This process, often referred to as method transfer, ensures that the receiving laboratory can perform the analytical method with the same level of accuracy and precision as the originating laboratory.
Caption: Workflow for Inter-Laboratory Analytical Method Transfer and Cross-Validation.
References
The Gold Standard: Why Bosentan-d4 Surpasses Other Internal Standards in Bioanalytical Accuracy
In the precise world of bioanalysis, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative results. For researchers and drug development professionals quantifying Bosentan (B193191), a dual endothelin receptor antagonist, the use of a deuterated internal standard, Bosentan-d4, has emerged as the gold standard. This guide provides an objective comparison, supported by experimental data, of this compound against other alternatives, demonstrating its superior performance in ensuring analytical accuracy.
The ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and detection, thereby compensating for any potential variability. Deuterated standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect analogy leads to co-elution and identical behavior under various analytical conditions, which is crucial for correcting matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix.
In contrast, structural analogs or other unrelated compounds, while sometimes used as internal standards, have different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency compared to the analyte, ultimately compromising the accuracy of the results.
Performance Data: A Head-to-Head Comparison
The superiority of a deuterated internal standard is not merely theoretical. The following tables summarize the performance of analytical methods for Bosentan using this compound and an alternative internal standard, Losartan.
Table 1: Performance of Bosentan Analysis using this compound as an Internal Standard [1][2][3]
| Parameter | Performance Metric | Result |
| Accuracy | Mean Relative Recovery | >94% |
| Precision | Intra-batch %CV | ≤4.0% |
| Inter-batch %CV | ≤4.0% | |
| Matrix Effect | %CV of calibration curve slopes | <1.2% |
Table 2: Performance of Bosentan Analysis using Losartan as an Internal Standard [4][5]
| Parameter | Performance Metric | Result |
| Accuracy | Relative Error | 2.4% to 10.05% |
| Precision | Coefficient of Variation (%CV) | 1.52% to 10.88% |
| Linearity | Correlation Coefficient (R²) | 0.9995 |
The data clearly indicates that the method utilizing this compound as the internal standard demonstrates higher precision (lower %CV) and a more robust control over matrix effects. The minimal variation in the slopes of the calibration curves in the presence of different plasma lots when using this compound is a strong indicator of its ability to effectively compensate for matrix-induced signal variations.
Experimental Protocols: A Glimpse into the Methodologies
The following are detailed experimental protocols for the quantification of Bosentan using both this compound and Losartan as internal standards.
Experimental Protocol for Bosentan Quantification using this compound
This method is a highly sensitive and selective bioanalytical procedure for the simultaneous determination of bosentan and its active metabolite, hydroxybosentan, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add the deuterated internal standards (this compound and Hydroxythis compound).
-
The samples are then extracted using a solid-phase extraction (SPE) method.
2. Chromatographic Conditions
-
Analytical Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ)
-
Mobile Phase: Isocratic elution
-
Flow Rate: Not specified
-
Injection Volume: Not specified
3. Mass Spectrometry Detection
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Tandem mass spectrometry (MS/MS)
Experimental Protocol for Bosentan Quantification using Losartan
This method describes a simple and rapid bioanalytical high-performance liquid chromatographic (HPLC) method for the determination of Bosentan in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 ml of plasma, add 50 µl of the internal standard solution (Losartan).
-
Perform liquid-liquid extraction.
2. Chromatographic Conditions
-
Analytical Column: C18 column (250×4.6 mm)
-
Mobile Phase: Methanol with 0.1% formic acid (pH 6.4)
-
Flow Rate: 1 ml/min
-
Injection Volume: 50 μl
-
Detection: PDA detector at 270 nm
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the analytical workflows.
Caption: A generalized workflow for the bioanalysis of Bosentan using different internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for Bosentan Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of various analytical methods for the determination of Bosentan (B193191), a dual endothelin receptor antagonist. The focus is on the key performance characteristics of linearity, precision, and accuracy, supported by experimental data from published studies.
Performance Comparison
The following table summarizes the linearity, precision, and accuracy of four common analytical techniques used for the quantification of Bosentan: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Voltammetry.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | HPTLC Method | Voltammetry (LSV, SWV, DPV) |
| Linearity Range | 0.25 - 210 µg/mL | 0.1 - 100 µg/mL | 10 - 1000 ng/spot | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 | > 0.999 | Not specified |
| Precision (%RSD) | < 2.0%[1] | < 2.0% | Intra-day: 0.3-0.4%, Inter-day: < 2.60% | < 4.92%[2][3][4] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 98.90 - 100.6% | ~100.7% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for its high specificity and sensitivity in quantifying Bosentan in pharmaceutical formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in varying ratios is used. The pH of the buffer is a critical parameter and is typically adjusted to be between 3 and 7.
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally maintained.
-
Detection Wavelength: The UV detector is set to a wavelength where Bosentan shows maximum absorbance, typically around 270 nm.
-
Injection Volume: A 20 µL injection volume is standard.
-
Quantification: The concentration of Bosentan is determined by comparing the peak area of the sample to that of a standard of known concentration.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the determination of Bosentan, particularly in bulk drug and simple formulations.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: Bosentan is dissolved in a suitable solvent in which it is freely soluble and stable, such as methanol (B129727) or a buffer solution.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the Bosentan solution is measured at its λmax, which is typically around 272 nm.
-
Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
Quantification: The concentration of Bosentan in the sample is determined by measuring its absorbance and interpolating the concentration from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is useful for the simultaneous analysis of multiple samples.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates are used as the stationary phase.
-
Mobile Phase: A mixture of organic solvents, such as chloroform, methanol, and ammonia (B1221849) solution (e.g., 8.5:1.5:0.1 v/v/v), is used as the mobile phase.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection: The developed plate is dried and the spots are visualized under UV light at a specific wavelength (e.g., 270 nm).
-
Quantification: The densitometric analysis of the spots is performed to determine the concentration of Bosentan.
Voltammetry
Voltammetric methods are electrochemical techniques that can be used for the sensitive determination of electroactive compounds like Bosentan.
-
Electrochemical System: A three-electrode system consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode, and a counter electrode is used.
-
Supporting Electrolyte: The analysis is performed in a suitable supporting electrolyte, such as a solution of a salt in an organic solvent (e.g., 0.1 M TBACIO4 in acetonitrile).
-
Technique: Various voltammetric techniques can be employed, including Linear Sweep Voltammetry (LSV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV).
-
Measurement: The electrochemical response (current) is measured as a function of the applied potential.
-
Quantification: The concentration of Bosentan is determined from a calibration curve of peak current versus concentration.
Visualizing the HPLC Workflow
The following diagram illustrates the typical experimental workflow for the analysis of Bosentan using the HPLC method.
Caption: Workflow for Bosentan analysis by HPLC.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of bosentan in pharmaceutical preparations by linear sweep, square wave and differential pulse voltammetry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Bosentan in Pharmaceutical Preparations by Linear Sweep, Square Wave and Differential Pulse Voltammetry Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Incurred Sample Reanalysis in Bosentan Bioequivalence Studies
For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical data is paramount. In the context of bioequivalence (BE) studies for bosentan (B193191), a dual endothelin receptor antagonist, incurred sample reanalysis (ISR) serves as a critical validation step. This guide provides a comprehensive comparison of methodologies and presents supporting data to underscore the importance and execution of ISR in establishing the bioequivalence of bosentan formulations.
The Imperative of Incurred Sample Reanalysis
Bioanalytical method validation is a cornerstone of pharmacokinetic and bioequivalence studies. While methods are rigorously validated using spiked quality control (QC) samples, the behavior of an analyte in "incurred" samples—those obtained from study subjects—can sometimes differ. Factors such as protein binding, the presence of metabolites, and matrix effects can influence the accuracy and precision of the analytical method.[1] ISR addresses this by reanalyzing a subset of subject samples in a separate analytical run to confirm the reproducibility of the original results.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for all bioequivalence studies.[2] The fundamental acceptance criterion is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean for small molecules like bosentan.[3]
Analytical Methodologies for Bosentan Quantification
The most prevalent and robust method for the quantification of bosentan in biological matrices, particularly human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for bioequivalence studies where accurate measurement of drug concentrations over time is crucial.
Alternative methods, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-visible spectrophotometry, have also been developed for bosentan analysis. While these methods can be more accessible and cost-effective, they may lack the sensitivity and selectivity of LC-MS/MS, which is particularly important for accurately quantifying low concentrations of the drug in the elimination phase of pharmacokinetic profiles.
| Parameter | LC-MS/MS | RP-HPLC with UV Detection |
| Principle | Separation by liquid chromatography followed by mass-based detection of parent and fragment ions. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Sensitivity | High (Lower Limit of Quantification (LLOQ) typically in the low ng/mL range). | Moderate to Low (LLOQ typically in the higher ng/mL to µg/mL range). |
| Selectivity | Very High (discriminates between analyte and interfering substances based on mass-to-charge ratio). | Moderate (potential for interference from co-eluting compounds with similar UV absorbance). |
| Linearity Range | Wide (e.g., 0.4-1600 ng/mL). | Narrower (e.g., 250-750 ng/mL). |
| Sample Volume | Typically small (e.g., 100 µL of plasma). | May require larger sample volumes. |
| Throughput | High, with rapid analysis times. | Generally lower than LC-MS/MS. |
| Cost | Higher initial instrument cost and maintenance. | Lower instrument and operational costs. |
Experimental Protocol: A Typical LC-MS/MS Method for Bosentan
The following protocol outlines a standard approach for the analysis of bosentan in human plasma, applicable to both the initial analysis and the incurred sample reanalysis in a bioequivalence study.
Sample Preparation (Solid Phase Extraction - SPE)
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of plasma is transferred to a clean tube.
-
Internal Standard Spiking: An internal standard (e.g., a deuterated analog of bosentan) is added to each sample to correct for variability during sample processing and analysis.
-
Extraction: The samples are extracted using a solid-phase extraction (SPE) cartridge. This process removes proteins and other interfering substances from the plasma.
-
Elution: The analyte and internal standard are eluted from the SPE cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 analytical column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate bosentan and its internal standard from any remaining matrix components.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-product ion transitions for both bosentan and its internal standard.
Incurred Sample Reanalysis
For ISR, a predetermined number of subject samples (typically 5-10% of the total number of samples) are selected. These samples are reanalyzed using the same validated bioanalytical method as the initial analysis. The results of the ISR are then compared to the original values to assess the reproducibility of the method. In a successful bosentan bioequivalence study, the percentage change for incurred sample reanalysis was found to be within ±13.0%.
Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process in a bioequivalence study.
Workflow of Incurred Sample Reanalysis (ISR) in a Bosentan Bioequivalence Study.
Conclusion
Incurred sample reanalysis is an indispensable component of bosentan bioequivalence studies, providing an essential check on the reproducibility and reliability of the bioanalytical method in real-world samples. The use of a validated, sensitive, and selective method, such as LC-MS/MS, is crucial for obtaining accurate pharmacokinetic data. By adhering to regulatory guidelines for ISR and thoroughly investigating any discrepancies, researchers can ensure the integrity of their bioequivalence data and contribute to the development of safe and effective generic drug products.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Losartan as an Alternative Internal Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations and ensuring accurate quantification. This guide provides a comprehensive evaluation of the use of Losartan, a widely available angiotensin II receptor blocker, as an alternative internal standard in various analytical applications.
While stable isotope-labeled (SIL) analogues, such as Losartan-d9, are considered the gold standard for the analysis of Losartan itself due to their near-identical physicochemical properties, non-labeled Losartan has demonstrated its utility as a cost-effective and reliable internal standard for the quantification of other drug compounds.[1][2] This guide presents a comparative overview of Losartan's performance as an internal standard, supported by experimental data from published studies.
Performance Comparison of Losartan as an Internal Standard
The suitability of an internal standard is assessed based on several key validation parameters, including linearity, precision, accuracy, recovery, and matrix effects. The following tables summarize the performance of analytical methods using Losartan as an internal standard for the quantification of different drug analytes.
Table 1: Method Validation Parameters for the Analysis of Ivabradine using Losartan as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.025 - 3.00 µg/mL |
| Correlation Coefficient (r²) | 0.997 |
| Precision (%CV) | ≤10% |
| Accuracy/Recovery | Within ±20% |
| Matrix Factor | 0.95 |
| Data sourced from a study on the quantitative estimation of Ivabradine hydrochloride in pharmaceutical tablet dosage form and plasma.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the quantification of Ivabradine using Losartan as an internal standard.
Quantification of Ivabradine in Plasma using HPLC-DAD with Losartan as Internal Standard
This method was developed for the quantitative estimation of Ivabradine hydrochloride in human plasma.[3]
Sample Preparation:
-
To a plasma sample, add a known concentration of Losartan potassium internal standard solution.
-
Perform liquid-liquid extraction using acetonitrile.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent C-18 (5µm, 25cm x 4.6mm).
-
Mobile Phase: Isocratic mixture of HPLC grade methanol (B129727) and water (60:40 v/v), with the pH adjusted to 6.8 using orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.
Workflow and Pathway Diagrams
To visually represent the experimental processes and the biological context of Losartan, the following diagrams are provided.
Discussion and Conclusion
The use of non-labeled Losartan as an internal standard offers a practical and economically viable alternative to SIL-labeled standards, particularly when the analyte of interest is not Losartan itself. The presented data for the analysis of Ivabradine demonstrates that a method using Losartan as an internal standard can be successfully validated to meet regulatory requirements for linearity, precision, and accuracy.[3]
The choice of Losartan as an internal standard should be based on its structural similarity to the analyte, its chromatographic behavior, and its extraction efficiency from the sample matrix. As with any internal standard, thorough method validation is essential to ensure its suitability for a specific application. The successful use of Losartan in the quantification of Ivabradine suggests its potential applicability for other analytes with similar physicochemical properties. Researchers are encouraged to consider Losartan as a candidate internal standard in the development of new analytical methods.
References
Inter-laboratory comparison of Bosentan quantification results
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Quantitative Methods
The quantification of Bosentan (B193191) is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of performance data from several validated methods.
| Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.4 | 0.4 - 1600 | ≤ 4.0 | ≤ 4.0 | > 94 | [1][2][3] |
| LC-MS/MS | Dried Blood Spot | 2.5 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| HPLC-UV | Rat Plasma | 250 | 250 - 750 | Not Specified | Not Specified | Not Specified | [5] |
| HPLC-UV | Human Plasma | 50 (LOD) | 150 - 2400 | < 10 (for 300 ng/mL) | Not Specified | Not Specified | |
| RP-HPLC | Pharmaceutical Dosage Forms | 3.114 | 3 - 18 (µg/mL) | < 2.0 | < 2.0 | 90.7 - 100 | |
| HPTLC | Bulk and Pharmaceutical Formulation | 30 (ng/spot) | 40 - 400 (ng/band) | 0.4 | 0.3 | 99.04 - 100.6 | |
| Voltammetry (LSV, SWV, DPV) | Pharmaceutical Preparations | Not Specified | 5 - 40 (µg/mL) | < 4.92 | < 4.92 | 100.7 |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; %RSD: Percent Relative Standard Deviation; RP-HPLC: Reverse Phase High-Performance Liquid Chromatography; HPTLC: High-Performance Thin-Layer Chromatography; LSV: Linear Sweep Voltammetry; SWV: Square Wave Voltammetry; DPV: Differential Pulse Voltammetry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative experimental protocols for the key analytical techniques.
LC-MS/MS Method for Bosentan in Human Plasma
This method is highly sensitive and selective, making it suitable for pharmacokinetic and bioequivalence studies.
-
Sample Preparation: Solid Phase Extraction (SPE). 100 µL of human plasma is used.
-
Chromatographic Separation:
-
Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution. The specific mobile phase composition should be optimized based on the instrument and column.
-
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: A deuterated analog of Bosentan is typically used.
-
Validation: The method is validated for linearity, precision, accuracy, recovery, and matrix effects.
HPLC-UV Method for Bosentan in Plasma
A more accessible method suitable for applications where the high sensitivity of MS/MS is not required.
-
Sample Preparation: Liquid-Liquid Extraction.
-
Chromatographic Separation:
-
Column: C18 reverse phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection: UV detection at a specified wavelength (e.g., 270 nm or 225 nm).
-
Internal Standard: A compound with similar chromatographic behavior, such as Losartan, can be used.
-
Validation: The method should be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness.
Visualizations
Bosentan Mechanism of Action: Endothelin Receptor Antagonism
Bosentan is a competitive antagonist of endothelin-1 (B181129) (ET-1) at both endothelin receptor type A (ET-A) and type B (ET-B). By blocking these receptors, Bosentan prevents the vasoconstrictive and proliferative effects of ET-1, leading to a decrease in pulmonary vascular resistance.
Caption: Bosentan's mechanism of action as a dual endothelin receptor antagonist.
General Experimental Workflow for Bosentan Quantification
The following diagram illustrates a typical workflow for the quantification of Bosentan in biological samples, from sample collection to data analysis.
Caption: A generalized workflow for the quantification of Bosentan in biological matrices.
References
- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Navigating Bioanalysis: A Comparative Guide to UPLC-MS/MS Methods for Bosentan and its Metabolites
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of Bosentan (B193191), the selection of a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of a leading Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Bosentan and its primary metabolites, Hydroxybosentan and Glucuronide Bosentan, against alternative analytical techniques.
Bosentan, a dual endothelin receptor antagonist, undergoes extensive metabolism, forming the pharmacologically active Hydroxybosentan and the inactive Glucuronide Bosentan. Accurate measurement of these analytes in biological matrices is critical for understanding the drug's disposition and ensuring the safety and efficacy of therapeutic interventions. While various analytical methods exist, UPLC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.
Performance Comparison: UPLC-MS/MS vs. Alternatives
The following tables summarize the quantitative performance of a validated UPLC-MS/MS method in comparison to a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the analysis of Bosentan and Hydroxybosentan. Data for Glucuronide Bosentan is presented for the UPLC-MS/MS method, highlighting its unique capability in quantifying this polar metabolite.
| Analyte | Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) |
| Bosentan | UPLC-MS/MS | 0.5 - 2000[1] | 0.5[1] | < 5.0 | < 6.0 | ± 10.0 | > 90 |
| HPLC-UV | 10 - 5000 | 10 | < 8.0 | < 10.0 | ± 15.0 | 85 - 95 | |
| Hydroxybosentan | UPLC-MS/MS | 0.5 - 500 | 0.5 | < 6.0 | < 7.0 | ± 12.0 | > 88 |
| HPLC-UV | 20 - 2000 | 20 | < 10.0 | < 12.0 | ± 15.0 | 80 - 90 | |
| Glucuronide Bosentan | UPLC-MS/MS | 1.0 - 1000 | 1.0 | < 7.0 | < 9.0 | ± 13.0 | > 85 |
Table 1: Quantitative Validation Parameters for Bosentan and its Metabolites. This table showcases the superior sensitivity and precision of the UPLC-MS/MS method, particularly for the low-level quantification required in pharmacokinetic studies.
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Quantification of Bosentan, Hydroxybosentan, and Glucuronide Bosentan in Human Plasma
This protocol outlines a typical validated UPLC-MS/MS method for the bioanalysis of Bosentan and its metabolites.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of internal standard solution (e.g., Bosentan-d4).
-
Vortex briefly to mix.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bosentan: m/z 552.2 → 202.1
-
Hydroxybosentan: m/z 568.2 → 202.1
-
Glucuronide Bosentan: m/z 728.2 → 552.2
-
This compound (IS): m/z 556.2 → 206.1
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 400°C).
Alternative Method: HPLC-UV for Bosentan Quantification
This protocol provides a comparative method using more widely available instrumentation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add 50 µL of internal standard (e.g., a structurally similar compound).
-
Add 100 µL of 1 M NaOH and vortex.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 200 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.5) (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 270 nm
-
Injection Volume: 20 µL
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the UPLC-MS/MS method for Bosentan and its metabolites.
Caption: UPLC-MS/MS Method Validation Workflow for Bosentan and its Metabolites.
Conclusion
The presented data unequivocally demonstrates the superiority of the UPLC-MS/MS method for the comprehensive and accurate quantification of Bosentan and its key metabolites, Hydroxybosentan and Glucuronide Bosentan, in biological matrices. Its high sensitivity allows for the determination of low concentrations of analytes, which is crucial for detailed pharmacokinetic profiling. The enhanced selectivity minimizes the risk of interference from endogenous matrix components, leading to more reliable data. While HPLC-UV methods offer a viable alternative for the analysis of the parent drug, they lack the sensitivity and specificity required for the simultaneous and accurate measurement of its metabolites, particularly the polar glucuronide conjugate. For researchers and drug development professionals seeking the highest quality data for decision-making, the adoption of a validated UPLC-MS/MS method is strongly recommended.
References
Safety Operating Guide
Proper Disposal of Bosentan-d4: A Guide for Laboratory Professionals
Bosentan-d4, a deuterated form of the endothelin receptor antagonist Bosentan, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] This guide provides essential information on the proper disposal procedures for this compound, in line with safety data sheet (SDS) recommendations, for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C27H25D4N5O6S[3] |
| Molecular Weight | 555.64 g/mol [3] |
| Appearance | White to off-white solid/powder[1] |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, and DMSO; slightly soluble in water |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal.
Hazard Statements:
-
H302: Harmful if swallowed
-
H361: Suspected of damaging fertility or the unborn child
-
H412: Harmful to aquatic life with long lasting effects
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This protocol is a synthesis of information from various safety data sheets.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Place all solid this compound waste into a designated, clearly labeled, and sealed hazardous waste container.
-
For solutions containing this compound, use a labeled, leak-proof container. Do not mix with incompatible materials, such as strong oxidizing agents.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the relevant hazard pictograms (e.g., health hazard, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
Under RCRA, it is the responsibility of the product user to determine, at the time of disposal, whether the product meets the criteria for hazardous waste.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., methanol, ethanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Empty Container Disposal:
-
Empty containers may retain product residues and should be treated as hazardous waste.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bosentan-d4
For Immediate Implementation: This guide provides critical safety and logistical procedures for researchers, scientists, and drug development professionals handling Bosentan-d4. Adherence to these protocols is mandatory to ensure personnel safety and maintain a secure laboratory environment. This compound is a deuterated form of Bosentan, a potent dual endothelin receptor antagonist. Due to its pharmacological activity and potential hazards, including suspected reproductive toxicity, stringent safety measures are required.
Hazard Identification and Engineering Controls
This compound is classified as a hazardous substance with the following primary concerns:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
Due to these hazards, all handling of solid this compound and concentrated solutions must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation. For procedures with a high potential for aerosol generation, such as sonication or vortexing, the use of a containment system like a glove box or a powered air-purifying respirator (PAPR) is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving (Chemotherapy-rated Nitrile Gloves) | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling. While specific breakthrough time data for this compound is not available, chemotherapy-rated gloves are tested against a range of cytotoxic drugs. Always consult the manufacturer's chemical resistance data. |
| Body Protection | Disposable Gown/Coveralls | Wear a disposable, low-permeability gown with long sleeves and tight-fitting cuffs. For extensive handling or in case of a spill, disposable coveralls (e.g., Tyvek®) are recommended. Gowns should be changed at the end of the handling procedure or immediately if contaminated. |
| Eye/Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing. |
| Respiratory Protection | N95 Respirator or PAPR | For handling small quantities of solid material where dust generation is minimal, a properly fit-tested N95 respirator is the minimum requirement. For activities with a higher risk of aerosolization or in the event of a spill, a Powered Air-Purifying Respirator (PAPR) with a P100/FFP3 filter is required. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Step-by-Step Operational and Disposal Plan
A systematic workflow is essential for the safe handling and disposal of this compound.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area within a chemical fume hood.
-
Pre-Handling Checklist: Before starting, ensure that all necessary PPE is available and in good condition, a waste container is properly labeled and within reach, and a spill kit is accessible.
-
Weighing: To handle the solid compound, use a tared, sealed container to minimize exposure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly and stir gently to prevent splashing and aerosol formation.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator (PAPR for large spills).
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material from a chemical spill kit.
-
Cleanup: Working from the outside in, carefully clean the spill area. All materials used for cleanup must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable agent (e.g., a 10% bleach solution followed by a rinse with water, or a commercially available surface decontaminant).
Disposal Plan
All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. These containers are often yellow or purple and marked with a "Cytotoxic" or "Hazardous Drug" symbol.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Sharps: Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
-
Container Decontamination: The exterior of all waste containers should be wiped down before removal from the handling area to prevent the spread of contamination.
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management service, typically via high-temperature incineration. Do not dispose of this material down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
